6-Ethyl-5-iodopyrimidine-2,4-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-5-iodopyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNJKBQOYRJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460259 | |
| Record name | 6-Ethyl-5-iodopyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514854-13-8 | |
| Record name | 6-Ethyl-5-iodopyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Ethyl-5-iodopyrimidine-2,4-diamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Ethyl-5-iodopyrimidine-2,4-diamine
Abstract
This compound is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a logical sequence, starting from readily available precursors and proceeding through the construction of the core pyrimidine structure, followed by regioselective iodination. This document emphasizes the rationale behind the chosen synthetic strategy and provides detailed, step-by-step protocols to ensure reproducibility.
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 2,4-diaminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to mimic purine bases and interact with a variety of biological targets. The introduction of an ethyl group at the 6-position and an iodine atom at the 5-position provides valuable handles for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in drug discovery programs.
The synthetic strategy outlined in this guide is a convergent and efficient two-step process:
-
Formation of the 6-ethyl-2,4-diaminopyrimidine core: This is achieved through the condensation of guanidine with a suitable β-keto ester, namely ethyl 3-oxopentanoate. This approach directly installs the desired ethyl group at the 6-position of the pyrimidine ring.
-
Regioselective iodination: The subsequent iodination at the electron-rich 5-position of the 6-ethylpyrimidine-2,4-diamine intermediate is accomplished using an electrophilic iodine source, such as N-iodosuccinimide (NIS).
This pathway is advantageous due to its use of commercially available starting materials, straightforward reaction conditions, and generally high yields.
Synthesis Pathway
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 6-Ethylpyrimidine-2,4-diamine
The formation of the pyrimidine ring is achieved through a classical condensation reaction between guanidine and a β-dicarbonyl compound.[1][2] In this case, ethyl 3-oxopentanoate provides the C3-backbone with the desired ethyl substituent. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the guanidine to its free base form, the active nucleophile.
Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine on the two electrophilic carbonyl carbons of the β-keto ester, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Detailed Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: Once the sodium has completely dissolved, add guanidine hydrochloride (1.05 eq.) to the sodium ethoxide solution and stir for 15-20 minutes.
-
Addition of β-Keto Ester: To the resulting suspension, add ethyl 3-oxopentanoate (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 6-ethylpyrimidine-2,4-diamine as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Ethyl 3-oxopentanoate | 1.0 eq. | C3-synthon with ethyl group |
| Guanidine Hydrochloride | 1.05 eq. | N-C-N synthon |
| Sodium | 1.0 eq. | Base precursor |
| Anhydrous Ethanol | - | Solvent and reactant |
| Temperature | Reflux | To drive the reaction to completion |
| Reaction Time | 4-6 hours | - |
| Expected Yield | 70-85% | - |
Step 2: Synthesis of this compound
The final step involves the electrophilic iodination of the 6-ethylpyrimidine-2,4-diamine intermediate. The pyrimidine ring, activated by the two amino groups, readily undergoes electrophilic substitution at the 5-position.[3] N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrimidine ring attack the electrophilic iodine of NIS, forming a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-iodo product.
Detailed Protocol:
-
Dissolution: In a round-bottom flask, dissolve 6-ethylpyrimidine-2,4-diamine (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
Addition of NIS: Add N-iodosuccinimide (1.1 eq.) portion-wise to the solution at room temperature, while stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 6-Ethylpyrimidine-2,4-diamine | 1.0 eq. | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 eq. | Iodinating agent |
| Acetonitrile | - | Solvent |
| Temperature | Room Temperature | - |
| Reaction Time | 2-4 hours | - |
| Expected Yield | 85-95% | - |
Safety Considerations
-
Sodium metal: Highly reactive with water and alcohols. Handle with care under an inert atmosphere.
-
Phosphorus oxychloride (if used for chlorination): Corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Iodosuccinimide: Can be an irritant. Avoid inhalation and contact with skin and eyes.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The strategic choice of a direct condensation to form the 6-ethylpyrimidine core, followed by a high-yielding iodination step, makes this an attractive route for both small-scale and larger-scale preparations.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-5-iodopyrimidine-2,4-diamine
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, allows pyrimidine derivatives to readily interact with biological systems. This inherent biocompatibility, coupled with versatile synthetic accessibility, has led to an explosion of research into pyrimidine-based compounds for a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[3][4] The landscape of FDA-approved drugs featuring this scaffold continues to expand, underscoring its importance in addressing diverse medical needs.
6-Ethyl-5-iodopyrimidine-2,4-diamine (CAS No. 514854-13-8) is a member of this vital class of compounds.[5][6] Its structure, featuring a diaminopyrimidine core substituted with an ethyl group and an iodine atom, suggests its potential as a versatile intermediate in the synthesis of more complex molecules and as a candidate for biological screening. The presence of the iodo-substituent, in particular, opens avenues for further functionalization through cross-coupling reactions, a common strategy in modern drug development.[7]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that detailed experimental data for this specific molecule is not widely published, this document serves as a practical framework for researchers. It outlines the essential characterization protocols, explains the scientific rationale behind these experimental choices, and provides the necessary tools for scientists in drug discovery and development to thoroughly investigate this and similar pyrimidine derivatives.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic structural and identifying information. For this compound, these core attributes are summarized below.
| Property | Value | Source |
| CAS Number | 514854-13-8 | [5][6] |
| Molecular Formula | C₆H₉IN₄ | [5] |
| Molecular Weight | 264.07 g/mol | [5] |
| Chemical Structure | (Structure drawn based on IUPAC name) | |
![]() | ||
| Physical Form | Solid | [5] |
Synthesis and Purification: A Proposed Experimental Workflow
Caption: A proposed workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol (Hypothetical)
-
Synthesis of 2,4-Diamino-6-hydroxypyrimidine:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.[8]
-
Add ethyl cyanoacetate to the cooled solution.[8]
-
In a separate flask, prepare a solution of guanidine from guanidine hydrochloride and sodium ethoxide.[8]
-
Combine the two solutions and reflux for several hours.[8]
-
Evaporate the solvent, dissolve the residue in hot water, and acidify with acetic acid to precipitate the product.[8]
-
-
Chlorination to 2,4-Diamino-6-chloropyrimidine:
-
React the 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) under reflux conditions. This is a standard method for converting hydroxypyrimidines to their chloro derivatives.
-
-
Introduction of the Ethyl Group:
-
The chloro-pyrimidine can be reacted with an ethylating agent, such as ethylmagnesium bromide (a Grignard reagent), in an appropriate solvent like THF. This nucleophilic substitution will replace the chlorine atom with an ethyl group.
-
-
Iodination:
-
The resulting 6-ethyl-pyrimidine-2,4-diamine can then be iodinated at the 5-position. Due to the electron-donating nature of the amino and ethyl groups, the pyrimidine ring is activated towards electrophilic substitution. A common iodinating agent for such reactions is N-iodosuccinimide (NIS) in a solvent like acetonitrile or DMF.
-
Purification Protocol
-
Column Chromatography: The crude product can be purified using silica gel column chromatography.[9] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product and any impurities.[9]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining highly pure crystalline material.
Physicochemical Property Determination: Methodologies and Rationale
The following section details the experimental protocols for determining the key physicochemical properties of this compound.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[2][10]
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[1] The melting point is reported as the range T1-T2.
-
Caption: Workflow for melting point determination.
Solubility
Solubility is a crucial parameter in drug development, as a compound must be in solution to be absorbed and exert its biological effect.[11] Both kinetic and thermodynamic solubility are important to measure.
Experimental Protocol: Equilibrium (Thermodynamic) Solubility Shake-Flask Method
-
Preparation:
-
Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[12]
-
Add an excess of the solid compound to a known volume of each buffer in a sealed vial.[3] This ensures that an equilibrium between the solid and dissolved states can be reached.[11]
-
-
Incubation:
-
Analysis:
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[3]
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][11]
-
The measured concentration represents the thermodynamic solubility at that specific pH.
-
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[14][15] It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15]
Experimental Protocol: Shake-Flask Method
-
Phase Preparation:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol).[16]
-
Pre-saturate each phase with the other by mixing them and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of the compound in one of the phases.
-
Add a known volume of the second phase and shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Analysis:
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the ethyl group (a quartet and a triplet), and signals for the amine protons. The chemical shifts of the amine protons can be broad and may exchange with deuterium in the presence of D₂O.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule.[17][18] For the target compound, six distinct carbon signals are expected. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, I) and the aromaticity of the pyrimidine ring.
Illustrative ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives:
| Carbon Environment | Typical Chemical Shift (ppm) |
| C=C (aromatic) | 100 - 150 |
| C=N (in pyrimidine ring) | 150 - 165 |
| C-NH₂ | 155 - 165 |
| C-I | 80 - 100 |
| -CH₂- | 20 - 40 |
| -CH₃ | 10 - 20 |
Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass is approximately 263.98 g/mol .
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantifying its concentration in solutions (e.g., from solubility studies).[19][20]
Typical HPLC Method for Pyrimidine Derivatives:
-
Column: A reversed-phase column (e.g., C18) is commonly used.[19]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or phosphate buffer) is typically employed.[21][22]
-
Detection: UV detection is suitable for pyrimidine derivatives due to the UV absorbance of the aromatic ring.[19] A photodiode array (PDA) detector can provide spectral information to confirm peak identity.
Conclusion and Future Directions
This compound represents a promising scaffold for further chemical exploration in the field of drug discovery. This guide has provided a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. By systematically applying the outlined protocols, researchers can generate the critical data needed to evaluate its potential as a lead compound or a key intermediate. The methodologies described herein are not only applicable to the title compound but also serve as a robust template for the investigation of other novel pyrimidine derivatives. Future work should focus on the experimental execution of these protocols to build a complete physicochemical profile of this compound, paving the way for its potential application in the development of new therapeutic agents.
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. This compound | 514854-13-8 [sigmaaldrich.com]
- 6. rndmate.com [rndmate.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pennwest.edu [pennwest.edu]
- 11. pharmatutor.org [pharmatutor.org]
- 12. who.int [who.int]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Sigma-Aldrich [sigmaaldrich.com]
The Strategic Intermediate: A Technical Guide to 6-Ethyl-5-iodopyrimidine-2,4-diamine
CAS Number: 514854-13-8 Molecular Formula: C₆H₉IN₄ Molecular Weight: 264.07 g/mol
Introduction
6-Ethyl-5-iodopyrimidine-2,4-diamine is a pivotal heterocyclic organic compound that serves as a highly versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a diaminopyrimidine core substituted with an ethyl group and an iodine atom, makes it an ideal scaffold for medicinal chemists. The electron-rich diaminopyrimidine system is a well-established pharmacophore found in numerous therapeutic agents, while the iodine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the synthesis, properties, and applications of this key synthetic building block, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties
While comprehensive experimental data for this compound is not extensively published in readily accessible literature, its basic properties and handling information have been compiled from supplier safety data sheets and catalogues.
| Property | Value | Source |
| CAS Number | 514854-13-8 | - |
| Molecular Formula | C₆H₉IN₄ | [1] |
| Molecular Weight | 264.07 g/mol | [1] |
| Appearance | Solid (form not specified) | - |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |
Synthesis of this compound
The synthesis of this compound is achieved through a direct iodination of its non-iodinated precursor, 6-ethylpyrimidine-2,4-diamine. The following workflow outlines the synthetic pathway, starting from the construction of the pyrimidine ring.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Precursor, 6-Ethylpyrimidine-2,4-diamine
The foundational 2,4-diaminopyrimidine scaffold is typically constructed via the condensation of guanidine with a β-ketoester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a suitable alcohol, such as ethanol.
-
Base Addition: To the guanidine solution, add a strong base, such as sodium ethoxide, to generate the free guanidine base in situ.
-
Condensation: Add ethyl propionylacetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours to drive the cyclocondensation reaction to completion.
-
Work-up and Isolation: After cooling, the reaction mixture is typically neutralized with an acid (e.g., acetic acid) to precipitate the product. The solid is then collected by filtration, washed with a cold solvent, and dried to yield 6-ethylpyrimidine-2,4-diamine.
Part 2: Iodination to Yield this compound
The key transformation to the target compound involves the electrophilic iodination at the electron-rich 5-position of the pyrimidine ring. A reported method utilizes iodine monochloride as the iodinating agent[2].
Experimental Protocol:
-
Dissolution: Prepare a suspension of 6-ethylpyrimidine-2,4-diamine (1.0 equivalent) in methanol at 20°C.
-
Iodination: To the stirred suspension, add a solution of iodine monochloride (ICl) in methanol. The reaction is typically carried out for approximately 2 hours at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching any excess iodine reagent, followed by extraction and purification. The product, this compound, is isolated as a solid. A reported yield for this reaction is 86%[2].
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), and signals for the two amino groups, which may appear as broad singlets. The absence of a proton signal at the 5-position of the pyrimidine ring would confirm successful iodination.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the ethyl group carbons and the four pyrimidine ring carbons, with the carbon at the 5-position being significantly shifted due to the attachment of the iodine atom.
-
IR Spectroscopy: The infrared spectrum should display characteristic N-H stretching vibrations for the primary amine groups, as well as C=N and C=C stretching frequencies of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (264.07 g/mol ).
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The strategic placement of the iodine atom makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of various aryl and heteroaryl moieties at the 5-position, leading to the synthesis of diverse libraries of compounds for drug discovery.
Caption: Suzuki-Miyaura coupling of this compound.
Synthesis of Pyrimethamine Analogues
This compound is a key intermediate in the synthesis of the antimalarial drug Pyrimethamine and its analogues[3]. Pyrimethamine is 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine.
Experimental Protocol for Suzuki Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), 4-chlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-6-ethylpyrimidine-2,4-diamine.
Development of Renin Inhibitors
The 2,4-diaminopyrimidine scaffold is a known template for the development of renin inhibitors, which are used to treat hypertension[4]. By coupling this compound with various complex boronic acids, novel non-peptidic, small molecule renin inhibitors can be synthesized and evaluated for their therapeutic potential. The ethyl group at the 6-position and the substituent introduced at the 5-position can be tailored to optimize binding to the active site of the renin enzyme.
Conclusion
This compound stands out as a strategically important intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the iodine atom at the 5-position provide a reliable and versatile platform for the generation of diverse molecular architectures. The ability to readily introduce a wide range of substituents via Suzuki-Miyaura coupling makes it an invaluable tool in the quest for novel therapeutics, particularly in the fields of infectious diseases and cardiovascular medicine. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its full potential in their drug discovery endeavors.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US3919229A - Pyrimidine derivatives and process for preparing the same - Google Patents [patents.google.com]
- 3. CN105439900A - Synthesis method of pyrimethamine drug intermediate p-chlorobenzonitrile - Google Patents [patents.google.com]
- 4. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatility has led to the development of a diverse range of therapeutic agents, from antimicrobial and antiprotozoal drugs to a new generation of targeted cancer therapies. This guide provides a comprehensive overview of the primary mechanisms of action of 2,4-diaminopyrimidine derivatives, offering insights for researchers and drug development professionals seeking to leverage this remarkable scaffold.
Dihydrofolate Reductase (DHFR) Inhibition: The Classic Mechanism
The initial therapeutic success of 2,4-diaminopyrimidine derivatives stemmed from their potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway.[1][2][3][4] Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it vital for cell division and growth.[3][4] By blocking DHFR, these compounds disrupt the conversion of dihydrofolate (DHF) to its active form, tetrahydrofolate (THF), leading to a depletion of essential precursors for DNA synthesis and ultimately causing cell death.[1][3]
A key to the success of these drugs is their selective toxicity. They exhibit a significantly higher binding affinity for the DHFR enzyme in prokaryotes and protozoa compared to the mammalian counterpart.[1][4] This selectivity allows for the targeting of pathogens with minimal impact on the host's folate metabolism.
Notable DHFR Inhibitors:
-
Trimethoprim: A widely used antibiotic, particularly for urinary tract infections, that selectively inhibits bacterial DHFR.[1][4][5] Its efficacy is often enhanced when used in combination with sulfamethoxazole, which targets an earlier step in the folate synthesis pathway, creating a synergistic effect.[1][4][6]
-
Pyrimethamine: An antiprotozoal agent used in the treatment of malaria and toxoplasmosis.[2][3][7] Similar to trimethoprim, it is often used in combination with sulfonamides to achieve a more potent therapeutic effect.[2][3]
Mechanism of Resistance:
Resistance to DHFR inhibitors can emerge through mutations in the gene encoding the DHFR enzyme.[2] These mutations can alter the enzyme's structure, reducing the binding affinity of the drug and diminishing its inhibitory effect.[2]
Experimental Protocol: DHFR Inhibition Assay
A standard method to determine the inhibitory potential of a 2,4-diaminopyrimidine derivative against DHFR is a spectrophotometric assay.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 2,4-diaminopyrimidine test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare solutions of recombinant DHFR enzyme, DHF, and NADPH in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction buffer.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of the DHFR enzyme to each well.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Visualizing the DHFR Inhibition Pathway
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides and 2,4-diaminopyrimidine derivatives.
Kinase Inhibition: A New Frontier in Targeted Therapy
More recently, the 2,4-diaminopyrimidine scaffold has emerged as a powerful platform for the development of potent and selective kinase inhibitors.[8][9][10][11][12][13][14][15][16][17] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[16] This interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents to achieve potency and selectivity against specific kinases.
Key Kinase Targets of 2,4-Diaminopyrimidine Derivatives:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[8][9] Derivatives targeting CDK7 have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis.[8][9]
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with several cancers. Novel 2,4-diaminopyrimidine derivatives have been developed as potent PAK4 inhibitors.[10]
-
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell receptor signaling, HPK1 is a promising target for cancer immunotherapy.[13][14] 2,4-diaminopyrimidine-based inhibitors can enhance T-cell activation.[13]
-
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival, and its dysregulation is implicated in cancer progression and metastasis.[15][16][17] Several 2,4-diaminopyrimidine derivatives are being investigated as FAK inhibitors.[16][17]
Structure-Activity Relationship (SAR) Insights:
The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For 2,4-diaminopyrimidine derivatives, modifications at various positions of the pyrimidine ring and its substituents can significantly impact their inhibitory activity and selectivity.[11][18][19] For instance, the introduction of specific functional groups can create additional interactions with the kinase active site, enhancing binding affinity and selectivity.[8][9]
Experimental Workflow: Kinase Inhibition Profiling
A common workflow to assess the inhibitory activity and selectivity of a 2,4-diaminopyrimidine derivative against a panel of kinases.
Caption: A typical workflow for identifying and characterizing 2,4-diaminopyrimidine-based kinase inhibitors.
Quantitative Data: Inhibitory Activity of Representative Derivatives
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| CDK7 Inhibitor | CDK7 | Compound 22 | 7.21 | [8] |
| PAK4 Inhibitor | PAK4 | Compound B6 | 5.9 | [10] |
| HPK1 Inhibitor | HPK1 | Compound 21 | 1.0 | [13] |
| HPK1 Inhibitor | HPK1 | Compound 14g | 0.15 | [14] |
Other Mechanisms and Future Directions
The versatility of the 2,4-diaminopyrimidine scaffold extends beyond DHFR and kinase inhibition. Research has demonstrated their potential as:
-
SNSR4 Antagonists: Derivatives have been developed as antagonists for sensory neuron-specific G-protein coupled receptors.[20]
-
MK2 Inhibitors: Structure-based optimization has led to the discovery of inhibitors of MAP-kinase-activated kinase 2 (MK2), which are involved in inflammatory responses.[12]
-
Growth Hormone Secretagogue Receptor (GHS-R) Antagonists: These derivatives have shown potential in decreasing food intake and body weight in preclinical studies.[21]
-
Cholinesterase and Aβ-Aggregation Inhibitors: Dual-activity compounds are being explored for the treatment of Alzheimer's disease.[22]
The continued exploration of the chemical space around the 2,4-diaminopyrimidine core, coupled with advancements in structural biology and computational modeling, promises to unveil novel therapeutic agents with improved potency, selectivity, and pharmacological properties. The adaptability of this scaffold ensures its enduring relevance in the ongoing quest for innovative medicines.
References
- 1. Trimethoprim - Wikipedia [en.wikipedia.org]
- 2. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 5. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for … [ouci.dntb.gov.ua]
- 16. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,4-diaminopyrimidine derivatives as potent growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 6-Ethyl-5-iodopyrimidine-2,4-diamine
An In-Depth Technical Guide to the Biological Activity of 6-Ethyl-5-iodopyrimidine-2,4-diamine
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling the Potential of a Privileged Scaffold
The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with a multitude of biological targets. This guide delves into the specific biological activities of a notable derivative, this compound. While this compound serves as a critical building block in synthetic chemistry, its intrinsic and potential biological activities, largely inferred from its structural class, are of significant interest to researchers in drug discovery. This document provides a comprehensive overview of its likely mechanisms of action, methodologies for its evaluation, and its position within the broader landscape of 2,4-diaminopyrimidine-based therapeutics.
Introduction to the 2,4-Diaminopyrimidine Class
The 2,4-diaminopyrimidine moiety is a bioisostere of the pteridine ring found in folic acid. This structural mimicry is the foundation for the class's primary mechanism of action: the inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them potent antimicrobial and anticancer agents.[1][2]
Beyond DHFR, the versatile 2,4-diaminopyrimidine scaffold has been successfully adapted to target other key enzymes, including:
-
Cyclin-Dependent Kinases (CDKs): As dual inhibitors of CDK6 and CDK9, these derivatives can halt cell cycle progression and induce apoptosis in cancer cells.[4]
-
Focal Adhesion Kinase (FAK): Derivatives have been designed as FAK inhibitors, showing potent anticancer activity against cell lines with high FAK expression.[5]
-
Renin: Novel non-peptidic renin inhibitors have been developed based on a 6-ethyl-2,4-diaminopyrimidine core.[6][7]
The specific substitutions on the pyrimidine ring at the 5 and 6 positions are critical for modulating potency and selectivity for these diverse targets.[8][9] The subject of this guide, this compound, features an ethyl group at the C6 position and an iodine atom at the C5 position, predisposing it to a range of biological activities.
Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
The most established biological role for 2,4-diaminopyrimidines is the inhibition of DHFR. The 2,4-diamino groups form critical hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.
The ethyl group at the C6 position can enhance binding by making favorable hydrophobic interactions within a specific pocket of the enzyme's active site.[2][10] The iodine atom at the C5 position is a key synthetic handle, often used for cross-coupling reactions to introduce larger substituents that can further enhance potency and selectivity. However, the halogen itself can also contribute to binding through halogen bonding and by influencing the electronic properties of the pyrimidine ring.
The inhibition of DHFR leads to the depletion of the cellular pool of tetrahydrofolate, which in turn halts the synthesis of thymidylate, purines, and ultimately DNA. This leads to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells and bacteria.
Signaling Pathway of DHFR Inhibition
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Diaminopyrimidines: A Privileged Scaffold for Targeting Key Mediators of Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The diaminopyrimidine core is a versatile and highly valuable scaffold in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This technical guide provides a comprehensive exploration of the key therapeutic targets of diaminopyrimidine compounds, with a primary focus on their well-established roles as inhibitors of dihydrofolate reductase (DHFR) and a rapidly expanding portfolio of protein kinases. We will delve into the molecular rationale behind their inhibitory activity, present quantitative data on their potency, and provide detailed experimental methodologies for target identification and validation. Furthermore, this guide will visualize the critical signaling pathways modulated by these compounds, offering a holistic view of their therapeutic potential for researchers and drug development professionals.
Introduction: The Versatility of the Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a heterocyclic structure that has proven to be a cornerstone in the design of targeted therapies. Its remarkable success can be attributed to its ability to mimic the purine and pyrimidine bases of nucleic acids, allowing it to effectively compete for the binding sites of essential enzymes. This bioisosteric relationship has been most notably exploited in the development of antimicrobial and anticancer agents that target dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.
More recently, the diaminopyrimidine scaffold has gained significant attention as a "hinge-binding" motif in the design of protein kinase inhibitors. Its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket, has led to the development of potent and often selective inhibitors for a wide array of kinases implicated in oncology, inflammation, and other disease areas. This guide will explore these two major classes of diaminopyrimidine-targeted therapies in detail.
Dihydrofolate Reductase: An Enduring Target for Diaminopyrimidine Inhibitors
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[1] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death, making it an attractive target for antimicrobial and anticancer drugs.[1]
The 2,4-diaminopyrimidine core of inhibitors like trimethoprim and pyrimethamine effectively mimics the pteridine ring of the natural substrate, dihydrofolate, allowing them to bind with high affinity to the active site of the DHFR enzyme.[1]
Mechanism of DHFR Inhibition
Diaminopyrimidine-based DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the endogenous substrate, dihydrofolate. This blockade of the folate pathway leads to a depletion of intracellular tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[2] This disruption of nucleic acid synthesis is bacteriostatic or parasiticidal.
dot
Caption: Mechanism of DHFR inhibition by diaminopyrimidine compounds.
Quantitative Data: Potency of Diaminopyrimidine DHFR Inhibitors
The inhibitory potency of diaminopyrimidine compounds against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-known diaminopyrimidine DHFR inhibitors against their respective target organisms.
| Compound | Target Organism/Enzyme | IC50 (nM) | Reference(s) |
| Trimethoprim | Escherichia coli DHFR | 5.89 | [3] |
| Trimethoprim | Trimethoprim-resistant E. coli DHFR (Type XV) | 22,400 | [4] |
| Pyrimethamine | Plasmodium falciparum (susceptible strains) | 15.4 (mean) | [5] |
| Pyrimethamine | Plasmodium falciparum (resistant strains) | 9,440 (mean) | [5] |
| Iclaprim | Methicillin-resistant Staphylococcus aureus (MRSA) DHFR | Data not available in provided search results |
Protein Kinases: A Burgeoning Landscape of Diaminopyrimidine Targets
The human kinome comprises over 500 protein kinases that play pivotal roles in regulating virtually all cellular processes, including growth, differentiation, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site, mimicking the adenine moiety of ATP.[6]
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a crucial role in the development and proliferation of hematopoietic stem cells.[7] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately one-third of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[7]
Binding of the FLT3 ligand (FL) to the receptor induces dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[8] These pathways promote cell proliferation and inhibit apoptosis.
dot
Caption: Simplified FLT3 signaling pathway and its inhibition.
| Compound | Target | IC50 (nM) | Reference(s) |
| Compound 1 | FLT3 (wild-type) | 32 | [8] |
| Compound 5e | FLT3 (wild-type) | Kd = 3.6 | [8] |
| Compound 6k | FLT3-ITD | 4 | [9] |
| Midostaurin | FLT3-ITD | ~10 | [10] |
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2)
MK2 is a serine/threonine kinase that is a downstream substrate of the p38 MAPK signaling pathway.[11] This pathway is activated by cellular stress and inflammatory stimuli, and MK2 plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]
Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates involved in mRNA stability and translation of inflammatory cytokines.
dot
Caption: The p38/MK2 signaling pathway leading to inflammation.
| Compound | Target | IC50 (nM) | Reference(s) |
| Compound 15 | MK2 | 19 | [2] |
| Compound 31a | MK2 | Data not available in provided search results | [2] |
| Compound 31b | MK2 | Data not available in provided search results | [2] |
| MK2-IN-3 | MK2 | 0.85 | [14] |
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and is also involved in signaling by growth factor receptors.[15] It is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and increased activity of FAK are observed in a variety of human cancers and are associated with tumor progression and metastasis.[16][17]
Upon integrin engagement with the extracellular matrix, FAK is autophosphorylated at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating pathways such as PI3K/AKT and MAPK, which promote cell migration and survival.[3]
dot
Caption: FAK signaling in cell migration and survival.
| Compound | Target | IC50 (nM) | Reference(s) |
| TAE-226 | FAK | 5.5 - 6.3 | [1][6] |
| PF-573228 | FAK | 4 | [6] |
| Compound A12 | FAK | Cellular IC50: 94-130 | [1] |
| Compound 55 | FAK | 0.6 | [6] |
Other Emerging Kinase Targets
The versatility of the diaminopyrimidine scaffold has led to its exploration as an inhibitor for a growing number of other therapeutically relevant kinases.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) and Aurora B Kinase: Dual inhibitors targeting both VEGFR-2, a key mediator of angiogenesis, and Aurora B, a crucial regulator of mitosis, have been developed.[8]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance anti-tumor immunity.[18][19]
-
Casein Kinase 1 Epsilon (CK1ε): CK1ε is involved in the Wnt signaling pathway, which is often dysregulated in cancer.[16][20]
Experimental Protocols for Target Identification and Validation
The identification and validation of diaminopyrimidine compound targets are crucial steps in the drug discovery process. A combination of biochemical and cell-based assays is typically employed.
Dihydrofolate Reductase (DHFR) Enzyme Assay (Spectrophotometric)
This biochemical assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Methodology:
-
Reagent Preparation:
-
Prepare a 10x Assay Buffer (e.g., 500 mM potassium phosphate buffer, pH 7.5).
-
Prepare a stock solution of dihydrofolic acid (DHF) substrate (e.g., 10 mM in 1x Assay Buffer).
-
Prepare a stock solution of NADPH (e.g., 10 mM in water).
-
Prepare serial dilutions of the diaminopyrimidine inhibitor in an appropriate solvent (e.g., DMSO).
-
Dilute the purified DHFR enzyme to the desired concentration in 1x Assay Buffer.
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add 1x Assay Buffer, NADPH solution (final concentration typically 100-200 µM), and the diaminopyrimidine inhibitor at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately before reading, add the DHF substrate (final concentration typically 50-100 µM).
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assays
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate.
Methodology:
-
Reagent Preparation:
-
Prepare the kinase, FRET-peptide substrate, and ATP in the appropriate kinase buffer.
-
Prepare serial dilutions of the diaminopyrimidine inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, inhibitor, and FRET-peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission).
-
Calculate the emission ratio, which is proportional to the extent of phosphorylation.
-
Determine the percent inhibition and calculate the IC50 value as described for the DHFR assay.[21]
-
HTRF® is a TR-FRET-based technology that uses a europium cryptate-labeled antibody to detect the phosphorylation of a biotinylated substrate.
Methodology:
-
Reagent Preparation:
-
Prepare the kinase, biotinylated substrate, and ATP in the kinase buffer.
-
Prepare serial dilutions of the diaminopyrimidine inhibitor.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, inhibitor, biotinylated substrate, and ATP.
-
Incubate at room temperature for a specified time.
-
-
Detection:
-
Add the HTRF® detection reagents, which include a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Incubate to allow for binding.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF® ratio and determine the percent inhibition and IC50 value.[22]
-
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 7. Reactome | FLT3 Signaling [reactome.org]
- 8. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 9. Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are MAPKAPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPKAPK2 - Wikipedia [en.wikipedia.org]
- 20. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 21. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 22. resources.revvity.com [resources.revvity.com]
A Technical Guide to the X-ray Crystallography of 6-Ethyl-5-iodopyrimidine-2,4-diamine: From Crystal Growth to Structural Insights for Drug Discovery
Introduction: The 'Why' Behind the Structure
In the landscape of modern medicinal chemistry, pyrimidine derivatives are a cornerstone scaffold, forming the basis of numerous therapeutic agents.[1] The compound 6-Ethyl-5-iodopyrimidine-2,4-diamine represents a molecule of significant interest, not merely as a structural building block, but as a strategic tool for rational drug design.[2] Its utility is amplified by the presence of a strategically positioned iodine atom. Understanding the precise three-dimensional arrangement of this molecule through X-ray crystallography is paramount, as it unlocks a detailed map of its geometric and electronic features.
This guide provides an in-depth, field-proven methodology for determining and analyzing the crystal structure of this compound. The true value of this structural data lies in its application. For researchers in drug development, this information is critical for understanding and engineering molecular interactions, particularly the powerful and directional non-covalent force known as halogen bonding.[3][4] The iodine atom in our target molecule is not a passive substituent; it is an active participant, capable of forming strong halogen bonds with protein targets, thereby enhancing binding affinity and selectivity.[5][6][7] This guide will detail the complete workflow, from obtaining diffraction-quality crystals to the final validation and analysis of the atomic model, providing the foundational knowledge needed to leverage this structure in sophisticated drug discovery programs.
Part 1: The Foundation: From Powder to High-Quality Single Crystal
The journey to a high-resolution crystal structure begins with the most critical, and often most challenging, step: growing a single crystal of sufficient size and quality. A poor-quality crystal will yield poor-quality data, regardless of the sophistication of the downstream instrumentation and software.[8] The protocol described here is a self-validating system designed to systematically explore the crystallization parameter space.
Material Purity and Solvent Screening
The purity of the starting material is non-negotiable. Commercially available this compound (CAS 514854-13-8) should be of the highest possible purity (≥98%).[9] The first experimental step is a systematic solvent screen to identify suitable candidates for crystallization. The ideal solvent is one in which the compound has moderate solubility at room temperature, with solubility increasing significantly with temperature.
Experimental Protocol: Solvent Solubility Screen
-
Place ~1-2 mg of the compound into several small, clear glass vials.
-
To each vial, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing between additions.
-
Record the approximate volume of solvent required to fully dissolve the compound.
-
Gently heat the vials containing undissolved material to assess temperature-dependent solubility.
-
Causality: Solvents that dissolve the compound too readily at room temperature are poor candidates for slow cooling methods, while those that fail to dissolve it even when heated are unsuitable. This screen identifies a shortlist of promising solvents for crystallization trials. Pyrimidine derivatives often show good solubility in polar organic solvents.[10][11]
| Solvent System | Rationale for Inclusion | Expected Solubility Profile |
| Ethanol | Polar protic solvent, known to be effective for pyrimidines.[10] | Moderate to high |
| Methanol | Similar to ethanol but with higher polarity. | Moderate to high |
| Acetonitrile | Polar aprotic solvent, can offer different intermolecular interactions. | Moderate |
| Ethyl Acetate | Medium polarity, often used in solvent/anti-solvent systems. | Low to moderate |
| Dichloromethane | Non-polar, useful as a primary solvent for vapor diffusion. | Low |
| Hexane/Acetone Mix | Anti-solvent system to precisely control supersaturation. | Variable |
| Hexane/THF Mix | Alternative anti-solvent system.[10] | Variable |
Table 1: Initial solvent screening systems for this compound.
Crystallization by Vapor Diffusion
Vapor diffusion is a highly controlled method that slowly introduces an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent, gradually inducing supersaturation and promoting the growth of well-ordered crystals.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Prepare a saturated or near-saturated solution of the compound in a suitable "good" solvent (e.g., Dichloromethane) identified from the screen.
-
Pipette 1-2 µL of this solution onto a siliconized glass coverslip.
-
Prepare a reservoir in a well plate containing 500 µL of an "anti-solvent" (e.g., Hexane).
-
Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.
-
Place the sealed plate in a vibration-free environment at a constant temperature (e.g., 18°C).
-
Monitor for crystal growth over several days to weeks.
-
Trustworthiness: This method is self-validating. The slow diffusion rate ensures that the system approaches equilibrium gradually, which is the ideal condition for the formation of a single, well-ordered crystal lattice rather than amorphous precipitate or polycrystalline material.
Caption: Workflow for single-crystal growth via vapor diffusion.
Part 2: Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data. The goal is to obtain a dataset that is both complete (measuring as many unique reflections as possible) and has a high resolution, which is crucial for accurately defining atomic positions.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. A suitable size for small-molecule diffraction is typically 0.1-0.3 mm in all dimensions. Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to minimize radiation damage.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a Molybdenum (Mo) Kα X-ray source (λ = 0.71073 Å) and a CCD or CMOS detector.[13] Small molecule crystallography often utilizes Mo sources due to lower absorption by the crystal and mounting apparatus.[13]
-
Strategy Calculation: Before the full data collection, collect a few initial frames to determine the unit cell parameters and crystal orientation. Software will then calculate an optimal data collection strategy to ensure high completeness and redundancy.[12][14]
-
Data Collection: Execute the data collection strategy. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images (frames) over a range of angles (e.g., using ω-scans).[14]
-
Data Processing: The raw diffraction images are processed using software (e.g., CrysAlisPro, SAINT). This involves three key steps:
-
Integration: Locating the diffraction spots on each frame and integrating their intensities.
-
Scaling: Applying corrections for experimental variations (e.g., beam intensity fluctuations, absorption).
-
Merging: Combining redundant measurements of the same reflections to produce a final file of unique reflections with their intensities and standard uncertainties.
-
| Parameter | Typical Value/Setting | Rationale & Causality |
| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules and minimizes absorption effects.[13] |
| Temperature | 100 K | Reduces atomic thermal motion, leading to higher resolution data and minimizes radiation damage. |
| Detector Distance | 50-60 mm | A balance between resolving diffraction spots and capturing high-angle (high-resolution) data. |
| Frame Width | 0.5° - 1.0° per frame | Narrow slices ensure that reflections are fully captured without significant overlap.[15] |
| Exposure Time | 10 - 60 seconds/frame | Dependent on crystal diffraction strength; optimized to maximize signal-to-noise without overloading the detector. |
| Target Resolution | 0.8 Å or higher | High resolution is essential for accurately locating all atoms, including hydrogens, and for detailed analysis of bonding.[16] |
| Target Completeness | > 99% | Ensures that enough data is collected to accurately determine the structure and space group. |
Table 2: Key parameters for X-ray diffraction data collection.
Part 3: Structure Solution and Refinement: From Data to a 3D Model
With a processed reflection file in hand, the next phase is computational: solving and refining the crystal structure. This is an iterative process of building an atomic model and optimizing it to best fit the experimental diffraction data.[17] The SHELX suite of programs is the industry standard for this process.[16][18]
3.1 Structure Solution
The "phase problem" is central to crystallography: the diffraction experiment measures the intensities of reflections, but not their phases. Structure solution is the process of obtaining initial phase estimates. For this compound, the presence of the heavy iodine atom makes this process relatively straightforward using Patterson or direct methods. The heavy atom's strong scattering dominates the diffraction pattern, providing a key to unlock the initial phases.
3.2 Iterative Model Refinement
Once an initial model is obtained, it is refined against the experimental data using a least-squares procedure.[17] This process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).
Caption: The iterative cycle of crystallographic structure refinement.
Throughout refinement, progress is monitored using the R-factor (or R1), which quantifies the agreement between the model and the data. A final R1 value below 5% for high-quality small-molecule data is considered excellent. Difference Fourier maps (Fo-Fc) are crucial, as they reveal regions where the model is incorrect; positive peaks (green) indicate missing electron density (e.g., unassigned atoms), while negative peaks (red) indicate where the model has too much electron density.[18]
Part 4: Validation and Analysis: Ensuring a Trustworthy Structure
A solved structure is not complete until it has been rigorously validated.[19][20] Validation ensures the model is chemically sensible, free of errors, and accurately represents the experimental data.[21][22]
Crystallographic Validation
The standard tool for validation is the checkCIF algorithm, often implemented through the PLATON software.[19] It generates a report with ALERTS that highlight potential issues, from simple formatting problems to severe errors in the structural model.
| Validation Metric | Target Value | Significance |
| R1 Factor | < 0.05 (5%) | A primary indicator of the agreement between the crystallographic model and the experimental data. |
| wR2 Factor | < 0.15 (15%) | A weighted R-factor based on F², generally higher than R1 but also a key indicator of fit. |
| Goodness-of-Fit (S) | ~ 1.0 | A value close to 1 indicates that the model is a good fit to the data and the error model is appropriate. |
| Max/Min Residual Density | < ±0.5 e⁻/ų | Large residual peaks in the final difference map may indicate unmodeled disorder or other errors. |
| Completeness | > 99% | Confirms that a sufficient portion of the unique diffraction data was measured. |
Table 3: Key crystallographic data and refinement statistics for structure validation.
Analysis of Intermolecular Interactions
With a validated structure, the focus shifts to chemical interpretation. For this compound, the primary interest lies in the intermolecular interactions that dictate the crystal packing. These interactions are a direct proxy for the types of interactions the molecule can form with a biological target.
-
Hydrogen Bonding: The two primary amine groups (-NH₂) are potent hydrogen bond donors. The pyrimidine ring nitrogens are strong hydrogen bond acceptors. We would expect to see a robust network of N-H···N hydrogen bonds linking molecules together.
-
Halogen Bonding: This is the key interaction of interest. The iodine atom possesses a region of positive electrostatic potential on its outer surface (a "σ-hole") directly opposite the C-I covalent bond.[7] This positive region can interact favorably with a Lewis base (an electron-rich atom), such as the nitrogen or oxygen atom of a neighboring molecule.[3][4] The geometry of this interaction is highly directional, typically with a C-I···N (or C-I···O) angle close to 180°. Analysis of the I···N distances and C-I···N angles in the crystal structure provides direct, quantitative evidence of this crucial interaction.
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Expected Angle (°) |
| Hydrogen Bond | N-H (amine) | N (pyrimidine) | 2.8 - 3.2 | > 150 |
| Halogen Bond | C-I | N (pyrimidine) | < 3.5 (sum of vdW radii) | ~ 180 |
Table 4: Expected intermolecular interactions in the crystal lattice.
Conclusion
This technical guide outlines a comprehensive and robust workflow for the single-crystal X-ray diffraction analysis of this compound. By following these field-proven protocols, researchers can obtain a high-resolution, fully validated crystal structure. The resulting atomic model provides invaluable, direct insight into the molecule's three-dimensional geometry and, most critically, its capacity for forming specific intermolecular interactions. The detailed characterization of the hydrogen and halogen bonding networks is not merely an academic exercise; it is actionable intelligence for drug development professionals, enabling the data-driven design of next-generation inhibitors that leverage these specific interactions to achieve superior potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. 514854-13-8|this compound|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Data Collection Course [mol-xray.princeton.edu]
- 14. youtube.com [youtube.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 17. Introduction [pd.chem.ucl.ac.uk]
- 18. hkl-xray.com [hkl-xray.com]
- 19. journals.iucr.org [journals.iucr.org]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. ebi.ac.uk [ebi.ac.uk]
- 22. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
A Technical Guide to 6-Ethyl-5-iodopyrimidine-2,4-diamine for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 6-Ethyl-5-iodopyrimidine-2,4-diamine, a crucial chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will explore its chemical identity, commercial availability, synthesis, quality control, and applications, with a focus on providing actionable insights and protocols for laboratory use.
Core Compound Identification and Properties
This compound is a substituted diaminopyrimidine, a class of compounds recognized for its broad therapeutic applications.[1] The presence of an iodine atom at the 5-position makes it an ideal substrate for cross-coupling reactions, while the ethyl group at the 6-position provides a key structural element for molecular recognition in various biological targets. Its identity is established by the following key parameters.
| Property | Value | Source |
| CAS Number | 514854-13-8 | [2][3] |
| Molecular Formula | C₆H₉IN₄ | [3] |
| Molecular Weight | 264.07 g/mol | [3] |
| IUPAC Name | 6-ethyl-5-iodo-2,4-pyrimidinediamine | [3] |
| InChI Key | USTNJKBQOYRJSF-UHFFFAOYSA-N | [3] |
| Physical Form | Solid |
Commercial Sourcing and Availability
The reliable procurement of high-purity starting materials is the foundation of successful research. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical documentation, such as Certificates of Analysis (COA), NMR, and HPLC data.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | 97% | Provides detailed safety information and key documents like COA and COO.[3] |
| BLDpharm | Not specified | Offers various documentation including NMR, HPLC, and LC-MS upon request.[2] |
| Ambeed, Inc. | Not specified | Available through the Merck marketplace.[3] |
Synthesis and Manufacturing Insights
The synthesis of 2,4-diaminopyrimidine scaffolds is a well-established area of organic chemistry. While supplier-specific routes are proprietary, a general and logical synthetic pathway can be inferred from established chemical principles. A common approach involves the condensation of a β-keto nitrile or a related precursor with guanidine.
The synthesis of this compound likely begins with a precursor such as 2-cyano-butanoate, which provides the necessary ethyl group and adjacent carbon atoms. The critical iodination step is typically performed using an electrophilic iodine source like N-Iodosuccinimide (NIS) on the activated pyrimidine ring.
References
An In-depth Technical Guide to the Safe Handling and Application of 6-Ethyl-5-iodopyrimidine-2,4-diamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential properties of 6-Ethyl-5-iodopyrimidine-2,4-diamine. As a Senior Application Scientist, the goal of this guide is to move beyond mere procedural lists, offering a framework of understanding rooted in the chemical nature of the compound and its applications in modern research. The protocols herein are designed as self-validating systems to ensure the highest standards of laboratory safety and experimental integrity.
Compound Profile and Physicochemical Properties
This compound is a substituted pyrimidine that serves as a critical building block in medicinal chemistry and drug discovery. Its structure is foundational for the synthesis of targeted therapeutic agents, including kinase, renin, and dihydrofolate reductase (DHFR) inhibitors.[1][2][3][4] The presence of the iodo- group makes it an excellent substrate for cross-coupling reactions, such as the Suzuki reaction, enabling the synthesis of diverse compound libraries.[1] Its bioactive potential necessitates a thorough and cautious approach to its handling.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-ethyl-5-iodo-2,4-pyrimidinediamine | |
| CAS Number | 514854-13-8 | [5] |
| Molecular Formula | C₆H₉IN₄ | [5] |
| Molecular Weight | 264.07 g/mol | [5][6] |
| Appearance | Solid powder (typical) | [7] |
| Storage Temp. | Room Temperature or 2-8°C, under inert atmosphere |[6] |
Hazard Identification and Toxicological Overview
While comprehensive toxicological data for this compound is not extensively published, hazard information from suppliers and data on structurally related halosubstituted pyrimidines provide a strong basis for risk assessment.[7][8] The compound must be treated as hazardous until proven otherwise.
GHS Hazard Classification: Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.
Causality of Hazards:
-
Irritation: The amine and pyrimidine functionalities can interact with biological tissues, leading to irritation upon contact with skin, eyes, or the respiratory tract.
-
Toxicity: As a bioactive scaffold, the compound is designed to interact with biological systems, creating a risk of off-target effects if ingested.
-
Thermal Decomposition: In a fire, hazardous decomposition products can be released, including toxic oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and volatile, corrosive hydrogen iodide (HI).[9]
Exposure Control and Personal Protective Equipment (PPE)
The primary safety principle is the minimization of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE. The choice of these controls is directly dictated by the compound's physical form (solid powder) and its hazard profile.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5][10]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[8][11]
3.2. Personal Protective Equipment (PPE) A complete PPE ensemble is mandatory. The rationale for each component is detailed below.
Table 2: Mandatory Personal Protective Equipment
| Protection Type | Specification | Rationale and Source(s) |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected for integrity before use and changed immediately if contaminated.[5][8] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles. | Protects against dust particles and accidental splashes causing serious eye irritation.[7][9] |
| Skin/Body Protection | Flame-retardant laboratory coat and closed-toe footwear. | Protects skin from contact and provides a removable barrier in case of a spill.[5][10] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Required only if engineering controls (fume hood) are not available or fail, or if dust generation is unavoidable.[5][9] |
Standard Operating Protocol: Safe Handling Workflow
Adherence to a strict, logical workflow is critical for mitigating risks. This protocol is designed to be a self-validating system where each step confirms readiness for the next.
Step 1: Pre-Handling Preparation
-
Area Designation: Designate a specific area within a chemical fume hood for the procedure.
-
Decontamination: Ensure the work surface is clean and free of contaminants.
-
Equipment Assembly: Gather all necessary glassware, spatulas (non-sparking tools recommended), and reagents.[5]
-
PPE Donning: Put on all required PPE as specified in Table 2. Check glove integrity.
-
MSDS Review: Have the Safety Data Sheet (SDS) accessible for immediate reference.
Step 2: Aliquoting and Weighing the Compound
-
Ventilation Confirmation: Verify that the fume hood is operating correctly (check airflow monitor).
-
Static Control: When handling larger quantities, ground equipment to prevent electrostatic discharge, which can aerosolize fine powders.[10]
-
Dispensing: Open the container within the fume hood. Use a spatula to carefully transfer the required amount to a tared weigh boat or reaction vessel.
-
Minimize Dust: Handle the powder gently to avoid creating dust.[5] Do not crush or grind the material outside of a contained system.
-
Container Sealing: Immediately and securely close the main stock container.
Step 3: Post-Handling Procedures
-
Surface Decontamination: Clean the spatula and work surface with an appropriate solvent and then wipe down. Dispose of cleaning materials as hazardous waste.
-
Waste Segregation: All disposable items contaminated with the compound (e.g., weigh boats, gloves, paper towels) must be placed in a designated, sealed hazardous waste container.[5][7]
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[8]
Caption: A logical workflow for the safe handling of this compound.
Storage, Stability, and Disposal
5.1. Storage Conditions Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.
-
Container: Store in the original, tightly sealed container to prevent contamination and reaction with air or moisture.[5][7]
-
Environment: Keep in a dry, cool, and well-ventilated location.[5] Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life.[8]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids, with which it may react exothermically.[7][9] Store away from any foodstuff containers.[5]
5.2. Waste Disposal This compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Procedure: Disposal must be conducted through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[5]
-
Prohibitions: Do not discharge into sewers, drains, or the environment.[3][5] Adherence to all applicable federal, state, and local environmental regulations is mandatory.
Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce harm.
6.1. Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove all contaminated clothing at once. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][12]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
6.2. Accidental Release (Spill) Response The response is dictated by the scale of the spill.
Caption: Decision tree for responding to a chemical spill.
6.3. Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Firefighter Protection: Due to the risk of hazardous decomposition products, firefighters must wear a full protective suit and a self-contained breathing apparatus (SCBA).[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound - CAS:514854-13-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
In Silico Modeling of 6-Ethyl-5-iodopyrimidine-2,4-diamine Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, the 2,4-diaminopyrimidine scaffold has garnered significant attention for its diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[1][2][3] This guide focuses on a specific derivative, 6-Ethyl-5-iodopyrimidine-2,4-diamine, and provides a comprehensive, in-depth technical walkthrough of its in silico modeling.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a rationale for each methodological choice, ensuring a robust and scientifically sound approach to virtual screening and interaction analysis. We will use Dihydrofolate Reductase (DHFR), a well-established target for 2,4-diaminopyrimidine-based inhibitors, as our exemplary protein for this guide.[4][5][6] The inhibition of DHFR disrupts the synthesis of vital cellular components, leading to cell death, a mechanism exploited in both cancer and antimicrobial therapies.[6]
The methodologies outlined herein are intended to be self-validating, providing a clear framework for predicting and analyzing the molecular interactions of this compound, thereby accelerating the drug discovery and development process.
Part 1: Ligand and Protein Preparation - The Foundation of Accurate Modeling
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the ligand (this compound) and the target protein (DHFR) for subsequent docking and simulation studies.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of this compound is typically a 2D chemical structure. To be utilized in three-dimensional modeling, it must be converted into a low-energy 3D conformation.
Experimental Protocol:
-
2D Structure Generation: Draw the chemical structure of this compound (CAS: 514854-13-8) using a chemical drawing tool such as ChemDraw or MarvinSketch.[7]
-
Conversion to 3D: Utilize a computational chemistry software package (e.g., Avogadro, Maestro, MOE) to convert the 2D structure into a 3D representation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e). This step is crucial to relieve any steric clashes and to obtain a stable, low-energy conformation of the ligand. The rationale behind this is to start the docking process with a physically plausible ligand structure.
-
Charge Assignment: Assign partial atomic charges to the ligand. The choice of charge model (e.g., Gasteiger-Hückel for speed or AM1-BCC for higher accuracy) will influence the electrostatic interaction calculations during docking and simulation.
-
Tautomeric and Ionization States: Enumerate possible tautomers and ionization states at a physiological pH (typically 7.4). This is a critical step as the protonation state of the diamino groups can significantly impact hydrogen bonding interactions with the protein target.
Protein Preparation: Refining the Crystal Structure
For this guide, we will use a crystal structure of human Dihydrofolate Reductase (DHFR) obtained from the Protein Data Bank (PDB). Raw PDB structures are not immediately ready for in silico modeling and require careful preparation.
Experimental Protocol:
-
PDB Structure Selection and Download: Select a high-resolution crystal structure of human DHFR (e.g., PDB ID: 1DLS) from the RCSB PDB database. The choice of structure should be guided by resolution, completeness, and the presence of relevant co-crystalized ligands.
-
Initial Inspection and Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, VMD, Chimera). Remove any non-essential components such as water molecules beyond a certain distance from the active site (typically > 5 Å), co-solvents, and crystallographic artifacts. The native ligand and any essential cofactors (like NADPH) should be retained for initial validation of the docking protocol.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) should be predicted at physiological pH. Incorrect protonation can lead to inaccurate prediction of hydrogen bond networks.
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are present in regions distant from the active site, they may not significantly impact the docking results. However, if they are near the binding pocket, they should be modeled using loop modeling software (e.g., Modeller, Rosetta).
-
Energy Minimization of the Protein: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition and loop modeling. The constraints are typically applied to the protein backbone to preserve the overall fold, while allowing side chains to relax.
Workflow for Ligand and Protein Preparation
Caption: Workflow for preparing the ligand and protein for in silico modeling.
Part 2: Molecular Docking - Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In this context, we will dock this compound into the active site of DHFR to predict its binding mode and estimate its binding affinity.
Defining the Binding Site and Docking Parameters
Accurate definition of the binding site is paramount for successful docking. For DHFR, the active site is a well-characterized pocket where the natural substrate, dihydrofolate, and inhibitors like methotrexate bind.
Experimental Protocol:
-
Binding Site Identification: The binding site can be defined based on the position of the co-crystallized ligand in the PDB structure. Alternatively, for apo structures, binding pocket prediction algorithms can be used.
-
Grid Generation: A docking grid is generated around the defined binding site. This grid pre-calculates the potential energy of interaction for different atom types, which significantly speeds up the docking process. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm (as used in AutoDock), Glide's search algorithm, or GOLD's genetic algorithm. The choice often depends on the software being used and the desired balance between accuracy and computational cost.
Performing and Analyzing the Docking Simulation
With the prepared ligand, protein, and defined binding site, the docking simulation can be performed. The output will be a series of predicted binding poses for the ligand, each with an associated docking score.
Experimental Protocol:
-
Running the Docking Simulation: Execute the docking calculation using software such as AutoDock Vina, Glide, or GOLD. The software will systematically search for the optimal binding pose of the ligand within the defined grid box.
-
Pose Clustering and Scoring: The docking results are typically clustered based on root-mean-square deviation (RMSD) to group similar poses. Each pose is assigned a score that estimates the binding free energy. Lower scores generally indicate more favorable binding.
-
Visual Inspection and Interaction Analysis: The top-scoring poses should be visually inspected to assess their plausibility. Key interactions to look for include:
-
Hydrogen Bonds: The 2,4-diamino groups of the pyrimidine ring are expected to form hydrogen bonds with key residues in the DHFR active site, such as Asp27.
-
Hydrophobic Interactions: The ethyl group can engage in hydrophobic interactions with nonpolar residues.
-
Halogen Bonding: The iodine atom at the 5-position can potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
-
-
Validation with a Known Inhibitor: As a self-validating step, it is crucial to dock a known inhibitor (e.g., methotrexate or trimethoprim) into the same active site. The docking protocol should be able to reproduce the experimentally observed binding mode of the known inhibitor with a low RMSD.
Hypothetical Docking Results for this compound with DHFR
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Ki (nM) | 150 |
| Key Hydrogen Bond Interactions | Asp27, Ile7, Phe31 |
| Hydrophobic Interactions | Leu28, Phe34, Ile50 |
| Halogen Bond Interaction | Thr113 (with Iodine) |
Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking simulations.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[9][10]
System Setup for Molecular Dynamics
The top-scoring docked pose from the previous step serves as the starting point for the MD simulation. The complex is placed in a simulated physiological environment.
Experimental Protocol:
-
Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model). The size of the box should be sufficient to ensure that the complex does not interact with its own image.
-
Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
Force Field Selection: A suitable force field for both the protein and the ligand must be chosen. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.[11] The ligand parameters may need to be generated using tools like Antechamber if they are not already present in the chosen force field.
Running and Analyzing the Molecular Dynamics Simulation
The MD simulation involves a series of steps to equilibrate the system before the production run where data is collected.
Experimental Protocol:
-
Energy Minimization: The entire solvated system is energy minimized to remove any steric clashes.
-
Equilibration (NVT and NPT): The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble) to achieve the correct density. This is a critical step to ensure the stability of the simulation.
-
Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the protein-ligand complex (typically in the range of nanoseconds to microseconds).
-
Trajectory Analysis: The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory is analyzed to assess:
-
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the course of the simulation is analyzed.
-
Binding Free Energy Calculation: More advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate than docking scores.
-
Molecular Dynamics Simulation Workflow
Caption: The key stages of a molecular dynamics simulation workflow.
Conclusion: From In Silico Insights to Experimental Validation
This technical guide has provided a comprehensive framework for the in silico modeling of this compound interactions with its putative target, Dihydrofolate Reductase. By following the detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential binding mode, affinity, and dynamic stability of this compound.
It is imperative to remember that in silico modeling is a predictive tool. The hypotheses generated from these computational studies must be validated through experimental techniques such as in vitro enzyme inhibition assays and structural biology methods like X-ray crystallography or cryo-electron microscopy. The integration of computational and experimental approaches is the cornerstone of modern, efficient drug discovery.
References
- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 514854-13-8 [sigmaaldrich.com]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 9. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Ethyl-5-iodopyrimidine-2,4-diamine in Cell Culture
Introduction: Understanding 6-Ethyl-5-iodopyrimidine-2,4-diamine in a Cellular Context
This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Pyrimidine scaffolds are core structures in numerous therapeutic agents, exhibiting properties that range from anticancer and antiviral to anti-inflammatory and antimicrobial.[1] The biological efficacy of any novel compound in cell-based assays is contingent upon its successful and consistent delivery to the target cells. This necessitates a reliable protocol for its dissolution and application in a manner that is both biocompatible and reproducible.
This technical guide provides a comprehensive, field-proven protocol for the solubilization and application of this compound in a cell culture setting. We will delve into the rationale behind solvent selection, provide step-by-step instructions for stock solution preparation, and detail a crucial validation step to determine the optimal, non-cytotoxic solvent concentration for your specific cell line.
Physicochemical Properties and Solvent Selection
A critical first step in working with any new compound is to understand its basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 514854-13-8 | [2] |
| Molecular Formula | C₆H₉IN₄ | [3] |
| Molecular Weight | 264.07 g/mol | [3] |
| Storage | 2-8°C, in a dark, inert atmosphere | Vendor Data |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Vendor Data |
Given the heterocyclic and substituted nature of this compound, it is anticipated to have low aqueous solubility. Therefore, an organic solvent is required for its dissolution. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in biomedical research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5] It is miscible with water and most organic liquids, making it an excellent vehicle for delivering compounds to cell culture media.[4]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
The use of a concentrated stock solution is a standard and highly recommended practice in cell culture.[6][7] It allows for the addition of a small volume of the dissolved compound to the culture medium, thereby minimizing the final concentration of the solvent and reducing the risk of solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with Teflon-lined screw caps[8]
-
Calibrated analytical balance
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Procedure:
-
Determine Target Concentration: Based on the intended working concentrations for your experiments, decide on a suitable stock solution concentration. A common starting point is to prepare a 10 mM or 20 mM stock solution.
-
Weigh the Compound: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Calculation for a 10 mM stock solution in 1 mL of DMSO:
-
Molecular Weight = 264.07 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 264.07 g/mol x 1000 mg/g = 2.64 mg
-
-
-
Dissolution: a. Transfer the weighed compound into a sterile, amber glass vial. b. Add the calculated volume of sterile DMSO. c. Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.[9] d. If the compound does not readily dissolve, sonication in a water bath for a few minutes can aid in dissolution.[9] Gentle warming (e.g., to 37°C) may also be employed, but caution is advised as heat can degrade some compounds.[9]
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for your application, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials.[2][9] b. Store the aliquots at -20°C for long-term storage. Properly stored DMSO stock solutions are generally stable for several months.[9]
Protocol 2: Determining the Non-Cytotoxic Concentration of the DMSO Vehicle
Before initiating experiments with this compound, it is imperative to establish the maximum concentration of DMSO that your specific cell line can tolerate without exhibiting cytotoxic effects. While most cell lines tolerate DMSO concentrations up to 0.5%, and 0.1% is generally considered safe, this can vary.[10] Primary cells are often more sensitive.[10] The following protocol utilizes the MTT assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.[11][12]
Workflow for Determining DMSO Cytotoxicity
Caption: Workflow for determining the cytotoxic threshold of DMSO.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[13]
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v). Include a "no DMSO" control (medium only).
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well.[12] b. Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12] c. Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[13][14] d. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Data Acquisition and Analysis: a. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] b. Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control cells (100% viability). c. Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability. This will be your maximum allowable final DMSO concentration in subsequent experiments.
Protocol 3: Preparing Working Solutions and Serial Dilutions
To perform dose-response experiments, it is crucial to prepare serial dilutions of your compound while maintaining a constant, non-toxic concentration of DMSO across all treatments.[15][16] The recommended approach is to perform the serial dilutions in 100% DMSO before the final dilution into the cell culture medium.[9]
Workflow for Preparing Serial Dilutions
Caption: Recommended workflow for preparing serial dilutions for cell-based assays.
Example: Preparing a 2-fold serial dilution for a final DMSO concentration of 0.1%
-
Prepare Intermediate Stocks in 100% DMSO: a. Start with your 10 mM stock solution of this compound in 100% DMSO. b. To create a 5 mM stock, mix an equal volume of the 10 mM stock with 100% DMSO. c. To create a 2.5 mM stock, mix an equal volume of the 5 mM stock with 100% DMSO, and so on.
-
Prepare Final Working Solutions: a. To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your intermediate DMSO stocks into the cell culture medium.[15] b. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM intermediate stock to 999 µL of cell culture medium. c. To prepare 1 mL of a 5 µM working solution, add 1 µL of the 5 mM intermediate stock to 999 µL of cell culture medium.
By following this method, each of your final working solutions will have a different concentration of this compound but the same final concentration of DMSO. Always include a vehicle control (medium with the same final DMSO concentration but no compound) in your experiments to account for any effects of the solvent itself.
Conclusion and Best Practices
The successful use of this compound in cell culture hinges on proper solubilization and careful consideration of solvent effects. By following the protocols outlined in this guide, researchers can confidently prepare and apply this compound in their cellular assays.
Key Takeaways:
-
Solvent of Choice: Anhydrous, sterile DMSO is the recommended solvent.
-
Stock Solutions are Key: Always prepare concentrated stock solutions (e.g., 10-20 mM) to minimize the final solvent concentration in your experiments.
-
Storage Matters: Store stock solutions in single-use aliquots at -20°C in amber, tightly sealed vials to maintain stability.[8][9]
-
Validate Your System: Always determine the maximum non-toxic concentration of your solvent vehicle for your specific cell line before beginning experiments with your compound of interest.
-
Consistent Controls: Use a vehicle control (the same final concentration of DMSO in medium) in all experiments.
By adhering to these principles of scientific integrity and methodological rigor, researchers can ensure the generation of reliable and reproducible data in their investigations of this compound.
References
- 1. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate [mdpi.com]
- 6. naturtotalshop.com [naturtotalshop.com]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. dmsostore.com [dmsostore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. researchgate.net [researchgate.net]
- 16. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
analytical methods for quantifying 6-Ethyl-5-iodopyrimidine-2,4-diamine
An Application Note and Protocol for the Quantitative Analysis of 6-Ethyl-5-iodopyrimidine-2,4-diamine
Authored by: A Senior Application Scientist
Introduction
This compound (CAS: 514854-13-8) is a substituted pyrimidine derivative.[1][2] The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including antiviral and anticancer agents.[3] The presence of amino groups, an ethyl substituent, and a heavy iodine atom gives this molecule distinct chemical properties that are critical to consider for the development of robust analytical methods. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis.
This document provides detailed application notes and validated protocols for the quantification of this compound using two common, yet powerful, analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and direct UV-Vis Spectrophotometry. The methodologies are designed to be compliant with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Method Selection: Rationale and Strategy
The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for complex samples where specificity is crucial. HPLC separates the analyte from impurities and matrix components before quantification, providing highly reliable and accurate results.[7][8] Reversed-phase HPLC is particularly well-suited for pyrimidine derivatives.[3]
-
UV-Vis Spectrophotometry: This technique is a rapid, simple, and cost-effective method ideal for quantifying the pure compound or for use in simple formulations where interfering substances are absent.[9][10] Its application relies on the molecule's ability to absorb light in the UV-Vis spectrum, a common characteristic of aromatic and heterocyclic compounds like pyrimidines.[11]
The overall workflow for method development and validation is outlined below.
Caption: General workflow for analytical method development and validation.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle
This method utilizes reversed-phase chromatography to separate this compound from potential impurities. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte is retained on the column and then eluted, with the retention time being a characteristic of the compound under the specific conditions. Detection is achieved by a UV detector set at the wavelength of maximum absorbance (λmax) of the analyte. Quantification is performed by comparing the peak area of the sample to that of a known standard (external standard method).
Instrumentation and Reagents
-
HPLC System: An Agilent or Shimadzu system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade or Milli-Q)
-
Reference Standard: this compound (purity >98%)
-
Detailed Protocol
-
Preparation of Mobile Phase:
-
Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 4.0 using orthophosphoric acid. The slightly acidic pH helps to ensure the amino groups are protonated, leading to sharp, symmetrical peaks.[8]
-
The mobile phase consists of a mixture of this buffer (Solvent A) and Acetonitrile (Solvent B).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of a diluent (50:50 Methanol:Water), sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.
-
-
Preparation of Calibration Standards:
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 20 mM KH₂PO₄ buffer (pH 4.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning the standard solution (expected around 260-280 nm). For this protocol, we will use a preliminary λmax of 275 nm.[9]
-
Run Time: 10 minutes
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
The system is deemed suitable if the acceptance criteria in the table below are met. The SST ensures the analytical system is performing correctly before sample analysis.[12]
-
-
Analysis Procedure:
-
Construct a calibration curve by injecting the prepared standards.
-
Inject the sample solutions (prepared in the same diluent to fall within the calibration range).
-
Record the peak areas and calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Method Validation Protocol (as per ICH Q2(R2))[6]
The developed method must be validated to ensure it is fit for its intended purpose.[13]
Caption: Key parameters for analytical method validation according to ICH guidelines.
| Parameter | Procedure | Acceptance Criteria |
| System Suitability | Inject 25 µg/mL standard five times. | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze a blank (diluent), placebo, and a spiked sample. | No interfering peaks at the retention time of the analyte. Peak purity index should be > 0.999. |
| Linearity | Analyze 5-7 concentrations (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze six replicates of a 100% concentration standard (e.g., 50 µg/mL) on the same day. | %RSD ≤ 2.0%.[4] |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ratio ≥ 10. %RSD for replicates should be ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected. | S/N ratio ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, mobile phase composition ±2%, flow rate ±0.1 mL/min). | %RSD of results should remain ≤ 2.0%. |
Method 2: Quantification by UV-Vis Spectrophotometry
Principle
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[14] By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined from a pre-established calibration curve. This method is suitable for pure substances or simple mixtures without interfering components.[9]
Instrumentation and Reagents
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu model 1700) with 1 cm matched quartz cuvettes.[9]
-
Reagents:
-
Methanol (Spectroscopic grade)
-
Acetonitrile (Spectroscopic grade)
-
Reference Standard: this compound (purity >98%)
-
Detailed Protocol
-
Selection of Solvent and Determination of λmax:
-
Prepare a preliminary solution of the analyte (~10 µg/mL) in a suitable solvent. A 1:1 mixture of methanol and acetonitrile is a good starting point.[9]
-
Scan the solution from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution. The concentration range should be chosen to ensure absorbance values fall within the linear range of the instrument (typically 0.2 - 0.8 A.U.).
-
-
Analysis Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent to zero the instrument (autozero).
-
Measure the absorbance of each calibration standard.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Measure the absorbance of the unknown sample (prepared to be within the calibration range) and determine its concentration using the calibration curve's linear equation (y = mx + c).
-
Method Validation Protocol
The validation for the UV-Vis method follows similar principles to the HPLC method but is adapted for the technique.
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Scan the placebo/excipients solution against a solvent blank. | No significant absorbance at the λmax of the analyte. |
| Linearity | Analyze 5-7 concentrations covering 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999.[10] |
| Accuracy | Perform recovery studies by spiking a placebo at three levels (80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Measure the absorbance of six replicates of a 100% concentration standard. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day or with a different analyst. | %RSD ≤ 2.0%. |
| Range | The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | As demonstrated by the linearity, accuracy, and precision studies. |
Conclusion
The two methods presented provide robust and reliable options for the quantification of this compound. The HPLC-UV method offers high specificity and is the gold standard for analysis in complex matrices or for stability and impurity profiling. The UV-Vis spectrophotometric method provides a simple, rapid, and economical alternative for the analysis of the bulk drug or simple formulations, making it highly suitable for routine quality control. Both methods, when properly validated according to ICH guidelines, will yield accurate and precise results, ensuring the quality and consistency of the product.[4][5]
References
- 1. This compound | 514854-13-8 [sigmaaldrich.com]
- 2. This compound - CAS:514854-13-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What Is UV-Vis Spectrophotometry Used For in Biochemistry? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 6-Ethyl-5-iodopyrimidine-2,4-diamine in High-Throughput Screening for Novel Kinase Inhibitors
Abstract
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its privileged interactions with the ATP-binding pocket of protein kinases. This guide provides a comprehensive framework for utilizing a specific derivative, 6-Ethyl-5-iodopyrimidine-2,4-diamine , in high-throughput screening (HTS) campaigns to identify and validate novel kinase inhibitors. While initially identified as a renin inhibitor scaffold through HTS[1][2][3], the diaminopyrimidine core is overwhelmingly recognized for its utility in kinase-targeted drug discovery[4]. We present a detailed, field-proven HTS cascade, from primary screening and hit confirmation to orthogonal validation and counterscreening, grounded in the principles of robust assay design and statistical validation as outlined in authoritative resources like the NCATS Assay Guidance Manual[5][6][7][8].
Scientific Rationale: The 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core acts as a bioisostere for the adenine base of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction anchors the molecule, allowing substituents at other positions to explore adjacent hydrophobic pockets and solvent-exposed regions, thereby dictating potency and selectivity. The 6-ethyl group on the pyrimidine ring can provide favorable interactions within the binding pocket, while the 5-iodo substituent serves as a versatile synthetic handle for further chemical elaboration during a hit-to-lead campaign, enabling rapid structure-activity relationship (SAR) exploration.
Target Class Hypothesis: Protein Kinases
Given the extensive precedent, a primary hypothesis for screening this compound and its analogs is their activity against protein kinases. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. This guide will focus on a generic, yet robust, kinase screening workflow adaptable to specific kinase targets.
The High-Throughput Screening (HTS) Cascade
A successful HTS campaign is not a single experiment but a multi-step workflow designed to minimize false positives and negatives, ensuring that resources are focused on the most promising chemical matter. The goal is to move from a large library to a small set of validated, tractable hits.
Caption: A robust HTS workflow for identifying and validating kinase inhibitors.
Assay Development and Validation: The Self-Validating System
Before embarking on a full-scale screen, the primary assay must be rigorously validated to ensure it is robust, reproducible, and suitable for automation. The key statistical parameter for this is the Z'-factor[9][10][11][12].
Z'-Factor Calculation
The Z'-factor provides a measure of the statistical separation between the positive and negative controls, accounting for both the dynamic range of the assay and the data variation.
Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
σp and μp are the standard deviation and mean of the positive control (e.g., no enzyme or potent inhibitor).
-
σn and μn are the standard deviation and mean of the negative control (e.g., full enzyme activity, DMSO vehicle).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS[10][13]. |
| 0 to 0.5 | Marginal assay, may require optimization. |
| < 0 | Unsuitable assay for screening. |
Trustworthiness through Validation: An assay is only trustworthy if its Z'-factor is consistently > 0.5 during development and is monitored throughout the screening campaign[13]. This ensures that hits are identified with high confidence.
Detailed Protocols
The following protocols are designed for execution in 384-well microplates, a standard for HTS. All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and consistency.
Protocol 1: Primary HTS — ADP-Glo™ Luminescence-Based Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a universal assay applicable to nearly any kinase[14][15][16][17].
Objective: To identify initial "hits" that inhibit the target kinase at a single concentration.
Materials:
-
Target Kinase and its specific substrate peptide.
-
This compound (and library compounds) dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution at a concentration equal to the Km,app for the target kinase.
-
Staurosporine (positive control inhibitor).
-
Solid white 384-well assay plates.
-
Luminometer plate reader.
Procedure:
-
Compound Plating: Dispense 50 nL of compound solution (10 mM in DMSO) into assay plates. For controls, dispense DMSO vehicle (negative control) or Staurosporine (positive control, final concentration ~10 µM). This results in a final screening concentration of 10 µM for library compounds.
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate solution in Kinase Buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Buffer. Add 5 µL to each well to start the reaction. The final volume is 10 µL.
-
Incubation: Cover the plates and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for signal generation. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis:
-
Normalize the data using the plate controls: % Inhibition = 100 * (1 - [Signalcompound - Meanpos_control] / [Meanneg_control - Meanpos_control])
-
Set a hit threshold. A common starting point is >50% inhibition or >3 standard deviations from the mean of the negative controls.
Protocol 2: Hit Confirmation — Dose-Response (IC₅₀) Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Using the same assay as Protocol 1, create a 10-point, 3-fold serial dilution series for each "hit" compound, starting from a top concentration of 100 µM.
-
Plate the dilutions and run the assay as described above.
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Orthogonal Hit Validation — LanthaScreen™ TR-FRET Assay
Objective: To confirm that hits are active in a different assay technology, reducing the likelihood of technology-specific artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal choice[18][19][20][21][22].
Caption: Principle of a TR-FRET kinase assay for orthogonal validation.
Procedure:
-
Follow the specific protocol for the LanthaScreen™ TR-FRET assay relevant to the target kinase, using a terbium-labeled phospho-specific antibody and a fluorescein-labeled substrate[22].
-
Perform a dose-response experiment for the confirmed hits.
-
The kinase reaction proceeds, and upon addition of the detection mix (EDTA to stop, Tb-antibody), FRET occurs between the terbium donor on the antibody and the fluorescein acceptor on the phosphorylated substrate.
-
Read the plate on a TR-FRET enabled plate reader (measuring emissions at ~520 nm and ~490 nm).
-
Calculate the emission ratio (520/490) and determine IC₅₀ values. Hits that show consistent IC₅₀ values across both assay platforms are considered validated on-target inhibitors.
Protocol 4: Counterscreening for False Positives
Objective: To eliminate compounds that are non-specific, cytotoxic, or interfere with the assay technology. This is a critical step for ensuring data integrity[23].
A. Cytotoxicity Counterscreen:
-
Method: Use a simple cell viability assay (e.g., CellTiter-Glo®) with a relevant cell line (e.g., U2OS or a cell line where the kinase is known to be important)[24][25][26].
-
Procedure: Treat cells with the hit compounds at the highest concentration used in the primary screen (e.g., 10 µM) for a relevant time period (e.g., 24 hours). Measure cell viability.
-
Triage: Compounds that cause significant cell death are flagged. A large potency window between target inhibition and cytotoxicity may still be acceptable[23].
B. Assay Interference Counterscreen (for Luminescence Assays):
-
Method: Test for direct inhibition of the luciferase enzyme.
-
Procedure: Run the ADP-Glo™ assay protocol but in the absence of the kinase and substrate. Instead, add a fixed amount of ATP directly before the final detection step.
-
Triage: Compounds that inhibit the luminescence signal in this format are flagged as potential assay interference compounds.
C. Pan-Assay Interference Compounds (PAINS) Analysis:
-
Method: In silico filtering. Run the structures of validated hits through computational PAINS filters[27][28][29][30].
-
Triage: Hits containing known PAINS substructures should be viewed with caution. While not an automatic disqualifier, they require more rigorous orthogonal validation to prove their mechanism of action is not due to non-specific activity[30][31].
Data Summary and Hit Prioritization
All data should be consolidated into a central database for analysis. Hits are prioritized based on a holistic view of the data.
| Parameter | Desired Characteristic | Rationale |
| Primary Inhibition | >50% | Identifies compounds with initial activity. |
| Biochemical IC₅₀ | < 10 µM | Confirms potency and allows for ranking. |
| Orthogonal IC₅₀ | Confirms primary IC₅₀ | Rules out technology-specific artifacts. |
| Cytotoxicity CC₅₀ | > 10x Biochemical IC₅₀ | Ensures a therapeutic window; the effect is not just due to killing cells. |
| PAINS Filter | Passes (No alerts) | Reduces the risk of pursuing a promiscuous, non-optimizable scaffold. |
| SAR Tractability | Analogs show activity | Indicates that the scaffold is amenable to medicinal chemistry optimization. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a rigorous, multi-step HTS cascade that incorporates orthogonal validation and proactive counterscreening, researchers can confidently identify and prioritize high-quality hit compounds. This systematic approach, grounded in established principles of assay validation and data analysis, maximizes the probability of success in subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogct.org [eurogct.org]
- 6. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 7. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. marinbio.com [marinbio.com]
- 26. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 27. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Scholarly Article or Book Chapter | Phantom PAINS: Problems with the Utility of Alerts for Pan€‘Assay INterference CompoundS | ID: pv63gb56s | Carolina Digital Repository [cdr.lib.unc.edu]
The Strategic Application of 6-Ethyl-5-iodopyrimidine-2,4-diamine in Structure-Activity Relationship (SAR) Studies for Modern Drug Discovery
Introduction: The Pyrimidine Scaffold and the Quest for Specificity
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically approved drugs. Its versatile structure allows for multi-directional substitution, enabling chemists to fine-tune the pharmacological properties of drug candidates.[1] Within this privileged scaffold, 2,4-diaminopyrimidine derivatives have emerged as potent inhibitors of various protein kinases, often by mimicking the hydrogen bonding interactions of the adenine hinge-binding region of ATP.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Ethyl-5-iodopyrimidine-2,4-diamine as a versatile building block for comprehensive structure-activity relationship (SAR) studies. This compound is ingeniously designed with three key features for SAR exploration: a 2,4-diamino core for target engagement, a 6-ethyl group to probe steric and hydrophobic pockets, and a 5-iodo substituent that serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a screening compound is fundamental to interpreting SAR data and developing compounds with favorable drug-like properties.
| Property | Value | Source |
| CAS Number | 514854-13-8 | [4] |
| Molecular Formula | C₆H₉IN₄ | [4] |
| Molecular Weight | 264.07 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [5] |
PART 1: Synthesis and Preparation of the Core Scaffold
The synthesis of this compound is a multi-step process that begins with the construction of the 6-ethyl-2,4-diaminopyrimidine core, followed by a regioselective iodination at the 5-position.
Protocol 1: Synthesis of 6-Ethyl-2,4-diaminopyrimidine
This protocol is adapted from established methods for the synthesis of 6-substituted-2,4-diaminopyrimidines. The initial step involves the condensation of an appropriate ethyl ketone with a guanidine salt.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethyl propionylacetate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled sodium ethoxide solution, add guanidine hydrochloride and stir until the guanidine free base is formed and sodium chloride precipitates.
-
Filter the mixture to remove the sodium chloride, and add ethyl propionylacetate to the filtrate containing the guanidine free base.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-ethyl-2,4-diamino-6-hydroxypyrimidine.
-
The hydroxyl group is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]
-
Finally, the chloro group is removed via catalytic hydrogenation to yield 6-ethyl-2,4-diaminopyrimidine.
Protocol 2: Iodination of 6-Ethyl-2,4-diaminopyrimidine
The electron-rich nature of the 2,4-diaminopyrimidine ring directs iodination to the C5 position.
Materials:
-
6-Ethyl-2,4-diaminopyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile, anhydrous
-
Reaction vessel protected from light
-
Magnetic stirrer
Procedure:
-
Dissolve 6-ethyl-2,4-diaminopyrimidine in anhydrous acetonitrile in a reaction vessel protected from light.
-
Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
PART 2: Application in Structure-Activity Relationship (SAR) Studies
This compound is a powerful tool for SAR studies due to its strategically placed functional groups that allow for systematic modification and exploration of chemical space.
The Role of the 2,4-Diamino Group
The 2,4-diamino motif is crucial for establishing key interactions with the target protein, often forming hydrogen bonds with the hinge region of kinases.[2] Modifications at these positions, such as mono- or di-alkylation, can probe the steric and electronic requirements of the binding pocket.
The Significance of the 6-Ethyl Group
The 6-ethyl substituent can be systematically varied to explore the impact of alkyl chain length and branching on binding affinity and selectivity. This allows for the probing of nearby hydrophobic pockets within the target's active site.
Leveraging the 5-Iodo Group for Chemical Diversification
The iodine atom at the C5 position is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the introduction of a wide array of substituents under relatively mild conditions.[9]
Diagram of SAR Exploration Strategy:
Caption: Strategic diversification points for SAR studies.
PART 3: Experimental Protocols for SAR Library Synthesis
The following protocols provide detailed methodologies for the derivatization of this compound at the C5 position.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[10]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100°C (conventional heating) or as per microwave protocol, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Suzuki Coupling Reactions:
| Entry | Boronic Acid | Product |
| 1 | Phenylboronic acid | 6-Ethyl-5-phenylpyrimidine-2,4-diamine |
| 2 | 4-Methoxyphenylboronic acid | 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine |
| 3 | Pyridine-3-boronic acid | 6-Ethyl-5-(pyridin-3-yl)pyrimidine-2,4-diamine |
Protocol 4: Sonogashira Cross-Coupling
The Sonogashira coupling allows for the introduction of alkynyl moieties, which can serve as important pharmacophores or be further functionalized.[11][12]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (1-2 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of a General Cross-Coupling Workflow:
Caption: A generalized workflow for cross-coupling reactions.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a highly valuable and versatile scaffold for conducting systematic SAR studies. Its strategic design allows for the independent and combined exploration of key pharmacophoric features, enabling the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of this core, empowering medicinal chemists to efficiently navigate the complex landscape of drug discovery and develop novel therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - CAS:514854-13-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 514854-13-8 [sigmaaldrich.com]
- 6. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
developing assays to measure 6-Ethyl-5-iodopyrimidine-2,4-diamine activity
Application Note & Protocols
Title: A Comprehensive Guide to Characterizing the Biological Activity of 6-Ethyl-5-iodopyrimidine-2,4-diamine: From Cellular Phenotyping to Target Deconvolution
Introduction
The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Derivatives have been successfully developed as anticancer agents, kinase inhibitors, and antimalarials.[2][3][4] For instance, the substitution pattern on the pyrimidine ring dictates target specificity, with some analogs acting as potent renin inhibitors for hypertension, while others, like Pyrimethamine, function as folic acid antagonists to treat parasitic infections.[3][5]
This document provides a systematic, multi-tiered workflow for researchers, scientists, and drug development professionals to elucidate the biological activity of the novel compound this compound (CAS 514854-13-8).[6] As the specific molecular target of this compound is not yet defined, this guide presents a logical progression of assays, starting with broad phenotypic screening in cellular models to identify a biological effect, followed by mechanistic assays to narrow the potential pathways, and culminating in target-specific biochemical assays to determine potency and mode of action.
Section 1: Initial Phenotypic Screening - Assessing Cellular Effects
Rationale: The primary step in characterizing a novel compound is to determine if it elicits a biological response in a relevant biological system, such as a human cancer cell line. A cytotoxicity screen across a panel of cell lines provides crucial information about the compound's potency (as measured by the half-maximal inhibitory concentration, IC₅₀) and its potential for selective activity against certain cell types. This data is foundational for all subsequent mechanistic studies.[7]
Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.[7] It quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate a panel of human cancer cells (e.g., A549 lung, MDA-MB-231 breast, PANC-1 pancreatic) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5%.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle-only" (DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ of Compound (µM) | IC₅₀ of Positive Control (µM) |
| A549 | Lung Cancer | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast Cancer | Experimental Value | Experimental Value |
| PANC-1 | Pancreatic Cancer | Experimental Value | Experimental Value |
| HepG2 | Liver Cancer | Experimental Value | Experimental Value |
Workflow for Initial Phenotypic Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Section 2: Mechanistic Elucidation - Identifying the Target Pathway
Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills cells. Many pyrimidine analogs function as antimetabolites that disrupt the cell cycle by interfering with DNA synthesis.[9][10] Alternatively, the 2,4-diaminopyrimidine scaffold is a common feature in kinase inhibitors, which often induce cell cycle arrest and apoptosis by blocking critical signaling pathways.[2] Therefore, cell cycle analysis and kinase profiling are powerful next steps.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., the most sensitive cell line from the MTT assay) in 6-well plates. Allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with this compound at concentrations equivalent to its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. A significant accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 2.2: In Vitro Kinase Inhibition Profiling (Conceptual Framework)
Given that the 2,4-diaminopyrimidine core is a known kinase "hinge-binder," a broad screening against a panel of human kinases is a highly valuable, hypothesis-driven approach.[4] These services are often performed by specialized contract research organizations (CROs).
Principle: The assay measures the ability of the test compound to inhibit the activity of a specific kinase. This is typically done by quantifying the amount of ATP consumed or ADP produced during the phosphotransferase reaction.
General Workflow:
-
Target Selection: A panel of kinases is selected, often covering different branches of the human kinome.
-
Assay Format: A common format is a luminescence-based assay (e.g., ADP-Glo™). The kinase, its specific substrate, and ATP are incubated. The amount of ADP produced is then converted into a light signal.
-
Screening: this compound is typically tested at a single high concentration (e.g., 10 µM) against the entire panel.
-
Data Analysis: Results are reported as Percent Inhibition relative to a no-inhibitor control.
-
% Inhibition = (1 - (Signal_compound / Signal_control)) * 100
-
-
Follow-up: Kinases showing significant inhibition (>50%) are considered "hits" and are selected for follow-up dose-response assays to determine their IC₅₀ values.
Decision Tree for Mechanistic Elucidation
Caption: Decision tree for investigating the mechanism of action after cytotoxicity is confirmed.
Section 3: Target-Specific Biochemical Assays
Rationale: Once a putative target or target class (e.g., a specific kinase) is identified, the next step is to confirm direct interaction and quantify the inhibitory potency using a purified, cell-free biochemical assay. This definitively proves that the compound's activity is due to the inhibition of the specific enzyme and allows for the determination of key kinetic parameters like IC₅₀ and the inhibition constant (Kᵢ).[11]
Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a universal template for measuring enzyme kinetics where the reaction produces a change in absorbance.[11][12] It can be adapted for various enzymes, including kinases (using coupled assays), proteases, or metabolic enzymes.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare concentrated stock solutions of the purified enzyme, substrate, and this compound in a suitable assay buffer. The buffer should be optimized for the specific enzyme's pH and ionic strength requirements.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well UV-transparent plate, add a fixed concentration of the enzyme to wells containing serial dilutions of the inhibitor.
-
Include a "no inhibitor" control (enzyme + buffer + vehicle) and a "no enzyme" control (substrate + buffer).
-
Incubate the plate for 15-30 minutes at a constant temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation:
-
Initiate the reaction by adding a fixed concentration of the substrate to all wells simultaneously, preferably using a multi-channel pipette.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
Measure the change in absorbance over time at a pre-determined wavelength where the substrate or product has a distinct absorbance peak.[11] Record data points every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each inhibitor concentration, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve.[11]
-
Determine IC₅₀: Calculate the percent inhibition for each concentration relative to the uninhibited control. Plot percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
-
Determine Mode of Inhibition (e.g., Lineweaver-Burk Plot): To understand the mechanism (competitive, non-competitive, etc.), repeat the assay with varying concentrations of both the substrate and the inhibitor. Plot 1/V₀ vs. 1/[Substrate] to generate a Lineweaver-Burk plot. The pattern of line intersections reveals the mode of inhibition.[11]
-
Data Presentation:
| [Inhibitor] (µM) | V₀ (Abs/min) | % Inhibition |
| 0 (Control) | Experimental Value | 0 |
| 0.01 | Experimental Value | Calculated Value |
| 0.1 | Experimental Value | Calculated Value |
| 1 | Experimental Value | Calculated Value |
| 10 | Experimental Value | Calculated Value |
| 100 | Experimental Value | Calculated Value |
Workflow for Biochemical Inhibition Assay
Caption: Workflow for a target-specific biochemical enzyme inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. Antimalarial activity of some novel derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 514854-13-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 6-Ethyl-5-iodopyrimidine-2,4-diamine
Welcome to the technical support guide for 6-Ethyl-5-iodopyrimidine-2,4-diamine (CAS 514854-13-8). This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Given its molecular structure—a diaminopyrimidine core functionalized with lipophilic ethyl and iodo groups—poor aqueous solubility is an expected characteristic that must be addressed for successful experimental outcomes.[1][2][3][4] This guide offers a systematic, mechanism-based approach to enhancing its solubility in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just received my first batch of this compound. What is the very first step I should take to understand its solubility?
A1: Perform a preliminary solubility assessment.
Before attempting any complex solubilization techniques, it is crucial to establish a baseline understanding of the compound's intrinsic solubility. This avoids wasted effort and provides a benchmark against which to measure improvement.
Causality: The structure of this compound contains two basic amino groups, suggesting its solubility will be highly dependent on pH.[5][6] Therefore, a preliminary screen across a relevant physiological and experimental pH range is the most logical starting point.[7]
Workflow: Initial Solubility Assessment
Caption: Initial workflow for determining baseline solubility.
Experimental Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method) [7][8]
-
Preparation: Prepare a set of buffers, for instance: 0.1 M acetate buffer (pH 4.5) and 0.1 M phosphate buffer (pH 6.8 and 7.4).[7]
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 20 minutes) or filtering through a 0.22 µm syringe filter to remove all undissolved particles.[9]
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10]
Q2: My compound's solubility is extremely low in neutral buffer (pH 7.4). What is the simplest and most effective initial strategy to improve it?
A2: Adjust the pH of the aqueous solution.
This is the most fundamental and often most effective technique for ionizable compounds.[11][12]
Causality: The 2,4-diaminopyrimidine scaffold contains basic nitrogen atoms.[6][13] In an acidic environment (lower pH), these amino groups become protonated, acquiring a positive charge. This charged, ionized form of the molecule is significantly more polar and thus more soluble in water than the neutral, unionized form.[5][14] The relationship between pH, pKa, and solubility can be estimated by the Henderson-Hasselbalch equation.[15]
Diagram: pH Effect on Ionization and Solubility
Caption: Effect of pH on the ionization state and solubility.
Troubleshooting Steps:
-
Determine pKa: If not known, determine the pKa of the compound experimentally or use computational prediction tools. The pKa values will indicate the pH range over which the compound's charge state changes.
-
Create a pH-Solubility Profile: Using the protocol described in A1, expand the range of pH values tested (e.g., from pH 2 to 10) to generate a full profile. This will reveal the pH at which maximum solubility is achieved.
-
Select an Appropriate Buffer: For your experiments, choose a buffer system that maintains the pH in the optimal solubility range without interfering with the assay. Be aware that high concentrations of certain buffers (e.g., phosphate) can sometimes form salts with cationic drugs, leading to precipitation.[15]
Q3: Adjusting pH is not feasible for my cell-based assay, and solubility is still a problem. What is the next recommended approach?
A3: Employ a co-solvent system.
Co-solvency is a robust and widely used technique for solubilizing poorly water-soluble compounds for in vitro studies.[16][17]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[18][19] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic solute, making it energetically more favorable for the solute to dissolve.[20]
Table 1: Common Co-solvents for Pre-clinical Research
| Co-solvent | Typical Starting Conc. | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Powerful solvent, but can be cytotoxic at >0.5-1% in many cell lines. Use the lowest effective concentration.[12] |
| Ethanol (EtOH) | 1-20% (v/v) | Less toxic than DMSO, commonly used. Can cause protein precipitation at high concentrations.[16] |
| Polyethylene Glycol 400 (PEG 400) | 5-30% (v/v) | Low toxicity, often used in parenteral formulations. Can be viscous.[21] |
| Propylene Glycol (PG) | 5-30% (v/v) | Good safety profile, frequently used in oral and parenteral formulations.[19] |
Experimental Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Neat Solvent Dissolution: First, attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Serial Dilution: Perform serial dilutions from this primary stock into your aqueous experimental medium (e.g., cell culture media, buffer).
-
Precipitation Check: Critically, after each dilution step, visually inspect for any signs of precipitation (cloudiness, particulates). This is known as "fall-out." Uncontrolled precipitation can lead to inaccurate experimental results.[16]
-
Final Concentration: Ensure the final concentration of the co-solvent in your working solution is below the tolerance limit for your specific experimental system (e.g., <0.5% DMSO for sensitive cell lines).
Troubleshooting Tip: If the compound precipitates upon dilution, try using a blend of co-solvents (e.g., a mixture of PEG 400 and ethanol) or consider the alternative methods below.[21]
Q4: My experimental system is sensitive to organic solvents, and even low levels of DMSO are causing issues. What are my options?
A4: Utilize complexation agents like cyclodextrins.
Cyclodextrins are an excellent alternative when organic co-solvents must be avoided. They are commonly used as pharmaceutical excipients to enhance the solubility of poorly soluble drugs.[22][23][24]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[22] The non-polar this compound molecule can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[25] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[23]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Table 2: Commonly Used Cyclodextrins for Solubility Enhancement
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity. Most commonly used in pharmaceutical applications.[22] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, anionic nature can enhance complexation with cationic drugs.[22] |
| Randomly Methylated-β-Cyclodextrin | RM-β-CD | Very high solubilizing capacity, but can have higher toxicity (membrane-disrupting effects). Primarily for in vitro use.[25] |
Troubleshooting Steps:
-
Screening: Prepare solutions of different cyclodextrins (e.g., 2-10% w/v in your buffer).
-
Complexation: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration & Analysis: Follow the same equilibration and analysis steps as the shake-flask method (Protocol 1) to determine which cyclodextrin provides the best solubility enhancement. Phase solubility studies can be conducted to determine the stoichiometry and binding constant of the complex.
Q5: Are there other advanced techniques I can consider for very challenging cases or for developing a final formulation?
A5: Yes, you can explore surfactants, amorphous solid dispersions, or lipid-based formulations.
These methods are generally more complex and are often employed during later-stage formulation development.
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[26] These micelles have a hydrophobic core that can solubilize your compound, similar to cyclodextrins.[26] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are common examples.[23]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state.[27] The amorphous form has a higher energy state and is more soluble than the stable crystalline form. This is typically achieved using techniques like spray drying or hot-melt extrusion with polymers like HPMCAS or PVP.[28][29][30]
-
Lipid-Based Formulations: For oral delivery, lipid-based drug delivery systems (LBDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which can form fine emulsions or microemulsions in the gastrointestinal tract, enhancing both solubility and absorption.[31]
Decision-Making Framework
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. 514854-13-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 514854-13-8 [sigmaaldrich.cn]
- 3. This compound - CAS:514854-13-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 514854-13-8 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 7. who.int [who.int]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpbr.in [ijpbr.in]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. ijmsdr.org [ijmsdr.org]
- 21. pnrjournal.com [pnrjournal.com]
- 22. scispace.com [scispace.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. brieflands.com [brieflands.com]
- 27. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 30. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 31. pharmaexcipients.com [pharmaexcipients.com]
stability of 6-Ethyl-5-iodopyrimidine-2,4-diamine under experimental conditions
Introduction
Welcome to the technical support resource for 6-Ethyl-5-iodopyrimidine-2,4-diamine (CAS 514854-13-8). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. As a substituted iodopyrimidine, its stability can be a critical factor in the success and reproducibility of your experiments. This document provides insights into potential challenges and offers solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily stemming from the reactivity of the iodinated pyrimidine core. Key considerations include:
-
pH: The pyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. The amino groups on the ring may also be protonated or deprotonated, altering the electron density and reactivity of the molecule.
-
Light Exposure: Similar to many aromatic iodides, the carbon-iodine bond can be photosensitive and may undergo homolytic cleavage upon exposure to UV or even high-intensity ambient light, leading to the formation of radical species and subsequent degradation.
-
Oxidizing and Reducing Agents: The iodide substituent can be susceptible to oxidation. Conversely, certain reducing conditions, particularly those involving transition metal catalysts, could potentially lead to deiodination.
-
Presence of Nucleophiles: Strong nucleophiles may displace the iodide, although this is generally less facile on an electron-rich pyrimidine ring unless activated by other means.
Q2: I'm observing a gradual discoloration of my solid this compound sample. What could be the cause?
A2: Gradual discoloration, often to a yellowish or brownish hue, is a common indicator of degradation in iodine-containing organic compounds. This is frequently due to the slow liberation of molecular iodine (I₂) resulting from the decomposition of the parent molecule. The most likely culprits are exposure to light and/or air (oxygen). To mitigate this, always store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[1]
Q3: My reaction yield is inconsistent when using this compound. Could stability be a factor?
A3: Absolutely. Inconsistent reaction yields are a classic sign of reactant degradation. If you are performing reactions that are sensitive to the precise stoichiometry of your starting materials, any degradation of the this compound will impact your results. It is crucial to assess the purity of the compound before each use, especially if it has been stored for an extended period or if you have observed any changes in its physical appearance. Consider the following:
-
Purity Check: Before use, verify the purity of your compound using techniques like NMR, HPLC, or LC-MS.
-
Reaction Conditions: Be mindful of your reaction conditions. If your reaction requires prolonged heating, is run in a protic solvent with a non-neutral pH, or is not adequately protected from light, you may be inducing degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, less polar spot on TLC during reaction monitoring. | Deiodination: The C-I bond may be cleaving, resulting in the formation of 6-ethylpyrimidine-2,4-diamine. | Analyze the byproduct by LC-MS to confirm its identity. Consider if any reagents in your reaction mixture (e.g., palladium catalysts, strong reducing agents) could be promoting this. If so, you may need to select alternative reagents or add a suitable inhibitor. |
| Compound appears to be insoluble or poorly soluble in a solvent it was previously soluble in. | Decomposition/Polymerization: Degradation products may be less soluble or could be polymeric materials. | Attempt to dissolve a small sample in a reliable solvent like DMSO to check for complete dissolution. If insolubility persists, the batch may be compromised. It is advisable to use a fresh, unopened batch of the compound. |
| Inconsistent biological assay results. | Degradation in Assay Buffer: The compound may be unstable under the pH, temperature, or ionic strength of your assay buffer. | Perform a stability study of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your assay, and then analyze the sample by HPLC to quantify any degradation. |
| Formation of a precipitate when dissolving the compound in an aqueous solution. | pH-dependent Solubility/Degradation: The compound's solubility is likely pH-dependent due to the basicity of the amino groups. Precipitation could also be due to degradation into a less soluble product. | Measure the pH of the solution. Adjust the pH to see if the precipitate redissolves. If not, degradation is a strong possibility. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Assessing the Purity of this compound by HPLC
This protocol provides a general method for assessing the purity of your compound. You may need to optimize the mobile phase and gradient for your specific HPLC system.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate the peak areas to determine the purity of the compound. The presence of significant secondary peaks may indicate impurities or degradation products.
Protocol 2: Stress Testing for Stability Assessment
This protocol can be adapted to test the stability of this compound under various conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.
-
Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.
-
Oxidative: Dilute the stock solution 1:10 in 3% H₂O₂.
-
Thermal: Place a vial of the stock solution in a heating block at 60°C.
-
Photolytic: Place a vial of the stock solution under a UV lamp (e.g., 254 nm or 365 nm).
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Analysis: Neutralize the acidic and basic samples before analyzing all samples by HPLC using the method described in Protocol 1.
-
Evaluation: Compare the chromatograms from the stressed samples to the time 0 sample to determine the extent of degradation and identify the formation of any new peaks.
Visualizing Potential Degradation Pathways
The following diagram illustrates a simplified potential degradation pathway for this compound, focusing on deiodination, which is a common degradation route for such compounds.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the steps for a comprehensive stability assessment of this compound in a specific experimental context.
Caption: Workflow for assessing the experimental stability of the compound.
References
Technical Support Center: Synthesis of Diaminopyrimidine Compounds
Welcome to the Technical Support Center for the synthesis of diaminopyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Diaminopyrimidines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is often fraught with challenges ranging from poor regioselectivity and stubborn side reactions to purification difficulties.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and streamline your synthetic workflows.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
Issue 1: Poor Regioselectivity in the Amination of Dichloropyrimidines
Question: I'm performing a nucleophilic aromatic substitution (SNAr) on a 2,4- or 4,6-dichloropyrimidine with an amine and obtaining a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for substitution at the C4 position?
Root Cause Analysis: The C2 and C4/C6 positions of the pyrimidine ring are both electron-deficient and susceptible to nucleophilic attack. The inherent electronic properties of the pyrimidine ring often lead to poor regioselectivity in SNAr reactions with amines, typically yielding mixtures of C2 and C4 substituted products.[4] The reaction outcome is highly dependent on the substrate, nucleophile, and reaction conditions.
Strategic Solutions & Protocols:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This has proven to be a highly effective method for achieving excellent regioselectivity. The choice of ligand and base is critical.
-
Expert Insight: The palladium catalyst and ligand combination can steer the reaction towards the desired isomer by differentiating the electronic and steric environments of the two chlorine atoms. Bulky phosphine ligands are often successful.[5]
Troubleshooting Workflow for Poor Regioselectivity
-
[4] 1. To a solution of the 6-aryl-2,4-dichloropyrimidine in THF, add the palladium catalyst (e.g., Pd(OAc)2/dppb or a pre-formed complex). 2. In a separate flask, pre-mix the secondary amine with a strong base like lithium hexamethyldisilazide (LiHMDS) in THF. 3. Slowly add the amine/base mixture to the solution of the pyrimidine and catalyst. 4. Monitor the reaction by TLC or LC-MS. High regioselectivity for the C4 isomer is often observed. [4] 2. Controlling Reaction Conditions in SNAr: For uncatalyzed reactions, temperature and solvent can influence the isomeric ratio, although often to a lesser extent than catalyzed reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | May favor the kinetically controlled product, which can sometimes be the more desirable isomer. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Can influence the solvation of the intermediate and transition states, potentially altering the product ratio. |
Issue 2: Formation of Hydroxypyrimidine Byproducts
Question: My reaction is producing a significant amount of the corresponding hydroxypyrimidine, reducing the yield of my desired diaminopyrimidine. What is causing this and how can I prevent it?
Root Cause Analysis: Chloropyrimidines are susceptible to hydrolysis, where water or other protic solvents act as nucleophiles, displacing the chloride to form a hydroxyl group. [6][7]This side reaction is often accelerated by high temperatures, prolonged reaction times, and acidic or basic conditions. [6][8] Strategic Solutions & Protocols:
-
Strict Anhydrous Conditions: The most critical factor is the exclusion of water.
-
Protocol:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled, anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Solvent Choice: If hydrolysis persists, switching to a non-protic solvent can be beneficial.
-
Expert Insight: While alcohols are common solvents for these reactions, they can also act as nucleophiles (solvolysis). Switching to solvents like DMF or DMSO can eliminate this competing pathway. [6]
-
-
Control of Acidity/Basicity:
-
If using an acid catalyst, use the minimum effective amount (e.g., 0.1 equivalents) to minimize acid-promoted hydrolysis. [6] * In base-mediated reactions, ensure the base is anhydrous.
-
Issue 3: N-Oxide Formation
Question: I'm observing a byproduct with a mass of +16 Da compared to my starting material or product, which I suspect is an N-oxide. How does this form and how can I avoid it?
Root Cause Analysis: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides. [9][10]This can occur if oxidizing agents are present, or sometimes under unexpectedly mild conditions with certain reagents. Peroxyacids are known to readily form pyrimidine N-oxides. [9][11] Strategic Solutions & Protocols:
-
Reagent Purity: Ensure that starting materials and reagents are free from peroxides or other oxidizing impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent aerial oxidation.
-
Choice of Reagents: Be mindful of the reagents used. For instance, when synthesizing pyrimidine N-oxides intentionally, peracetic acid often gives higher yields than m-chloroperbenzoic acid (MCPBA). [9]If N-oxide formation is undesirable, avoid reagents known to be strong oxidizing agents.
Reaction Scheme: N-Oxide Formation
Caption: Undesired oxidation to an N-oxide.
Issue 4: Purification and Solubility Challenges
Question: My crude diaminopyrimidine product is difficult to purify by column chromatography and has poor solubility in common organic solvents. What are some effective purification strategies?
Root Cause Analysis: The amino groups on the pyrimidine ring can lead to high polarity and strong intermolecular hydrogen bonding. This often results in poor solubility in non-polar solvents and streaking on silica gel columns. [12]Some diaminopyrimidine salts, like hydrochlorides, can be highly water-soluble, making extraction difficult. [13] Strategic Solutions & Protocols:
-
Recrystallization: This is often the most effective method for purifying polar, crystalline compounds.
-
Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, DMF/water, isopropanol) to find suitable conditions for recrystallization.
-
-
Salt Formation/Breaking:
-
If the product is a salt (e.g., hydrochloride), it can be converted to the free base by treatment with a mild base (e.g., NaHCO3, K2CO3) to increase its solubility in organic solvents for extraction.
-
Conversely, if the free base is difficult to handle, converting it to a more crystalline salt (e.g., sulfate) can facilitate purification by crystallization. [13]
-
-
Chromatography Modifications:
-
Solvent System: Use a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent can significantly reduce tailing on silica gel by neutralizing acidic sites.
-
Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
| Challenge | Recommended Solution | Rationale |
| Poor Solubility | Solvent screening for recrystallization; use of polar aprotic solvents (DMSO, DMF). [12] | "Like dissolves like"; polar compounds require polar solvents. |
| Streaking on Silica | Add triethylamine or NH4OH to eluent; switch to alumina. | Neutralizes acidic silica surface, preventing strong adsorption of basic amino groups. |
| Highly Water-Soluble Salt | Convert to free base before extraction; convert to a less soluble salt (e.g., sulfate) for crystallization. [13] | Modifies the polarity and crystal lattice energy of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between the C2, C4, and C5 positions on the pyrimidine ring?
The C2, C4, and C6 positions are electron-deficient and prone to nucleophilic substitution, especially when substituted with a good leaving group like a halogen. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. [4]The C5 position is more electron-rich and is susceptible to electrophilic substitution, such as iodination with N-iodosuccinimide. Q2: I'm performing a Pinner synthesis to construct the pyrimidine ring and am getting low yields. What are the most critical parameters to control?
The Pinner synthesis is highly sensitive to reaction conditions. The most critical parameter is maintaining strictly anhydrous conditions, as the imidate salt intermediate is highly susceptible to hydrolysis, which leads to ester byproducts instead of the pyrimidine. [14]Temperature control is also important, as the intermediates can be thermally unstable.
Q3: In a Biginelli-type reaction for synthesizing dihydropyrimidines, I'm getting a lot of the Knoevenagel condensation byproduct. How can I minimize this?
The Knoevenagel condensation between the aldehyde and the β-ketoester is a common competing side reaction. [14][15]To favor the desired Biginelli product, you can try altering the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents). [14]Additionally, choosing a more effective catalyst can help steer the reaction toward the desired pathway.
Q4: Can I use microwave irradiation to accelerate my diaminopyrimidine synthesis?
Yes, microwave-assisted synthesis is often highly effective for SNAr reactions on chloropyrimidines, significantly reducing reaction times from hours to minutes and often improving yields. [6]It is a valuable tool for optimizing these reactions.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Iodopyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 5-iodopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Drawing upon established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Section 1: Understanding the Challenges with 5-Iodopyrimidines
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, when working with heteroaromatic halides like 5-iodopyrimidines, researchers can face unique challenges. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the substrate and the stability of intermediates in the catalytic cycle.[1] Furthermore, the presence of nitrogen atoms can lead to catalyst inhibition or undesired side reactions.[2][3] This guide will address these specific issues and provide actionable solutions.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium catalyst.
References
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Pyrimidine-Based Inhibitors
Introduction: The Challenge of Selectivity with Scaffolds Like 6-Ethyl-5-iodopyrimidine-2,4-diamine
The compound this compound represents a versatile chemical scaffold, a foundational structure from which a multitude of potent and selective inhibitors can be developed. Its derivatives have been explored for targeting enzymes such as renin and dihydrofolate reductase.[1][2][3] However, as with any small molecule inhibitor development program, the journey from a promising scaffold to a selective therapeutic agent is fraught with the challenge of off-target effects.
Off-target interactions, where a compound binds to proteins other than its intended target, can lead to confounding experimental data, misinterpretation of biological outcomes, and potential toxicity.[4] This guide serves as a technical support resource for researchers and drug development professionals working with novel compounds derived from scaffolds like this compound. It provides a comprehensive framework for the proactive identification, characterization, and minimization of off-target effects to ensure the development of highly selective and effective molecular probes and therapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the characterization of novel small molecule inhibitors.
Q1: I've synthesized a new inhibitor based on the this compound scaffold. Where do I begin with assessing its selectivity?
A1: A tiered approach, moving from predictive methods to robust experimental validation, is recommended.
-
In Silico Profiling: Begin with computational methods to predict potential off-targets based on the chemical structure of your compound. This is a cost-effective initial step to identify potential liabilities.
-
In Vitro Biochemical Screening: The next step is to perform biochemical assays. For kinase inhibitors, this typically involves screening against a large panel of kinases to determine the IC50 or Kd values for a wide range of targets.[5][6]
-
Cell-Based Assays: Finally, validate your findings in a more physiologically relevant context using cell-based assays to confirm on-target engagement and assess cellular phenotypes.[7]
Q2: What are the most effective computational methods for predicting potential off-target effects?
A2: There are two main computational approaches that can be used in concert:
-
Ligand-Based Methods: These methods compare your molecule to databases of known ligands with established biological activities. Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction are valuable for this purpose.[8][9] They operate on the principle that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods: If the 3D structure of your intended target is known, you can use molecular docking to predict the binding pose of your inhibitor. This can also be extended to docking your compound against a library of known protein structures to identify potential off-target interactions.[10]
It's important to note that these are predictive tools, and experimental validation is essential.[8]
Q3: How should I design a robust biochemical assay to determine the selectivity profile of my compound?
A3: For a comprehensive and reliable selectivity profile, consider the following:
-
Large Kinase Panels: Utilize commercially available kinase screening panels that cover a significant portion of the human kinome.[6]
-
Determine IC50 or Kd: Instead of single-point concentration assays, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) for each potential target.[6][11] This provides a quantitative measure of potency.
-
Consider ATP Concentration: For ATP-competitive kinase inhibitors, the IC50 value is dependent on the ATP concentration in the assay. It is recommended to perform assays at an ATP concentration that is close to the Michaelis constant (Km) of each respective kinase to allow for more accurate comparisons.[11][12]
-
Orthogonal Assays: If possible, use different assay formats (e.g., radiometric vs. fluorescence-based) to confirm your findings and rule out assay-specific artifacts.[13][14]
Q4: My compound is potent in biochemical assays but shows unexpected or toxic phenotypes in cells. How do I investigate potential off-target effects?
A4: This is a common challenge. A systematic approach is needed to differentiate on-target from off-target effects:
-
Dose-Response Correlation: A key principle is to correlate the dose-response of the on-target inhibition with the dose-response of the observed cellular phenotype. If the phenotype occurs at concentrations much higher than what is required for target inhibition, it is likely an off-target effect.[4]
-
Use a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your inhibitor that is inactive against the primary target. This "negative control" should not produce the same cellular phenotype. If it does, this strongly suggests an off-target effect.[4]
-
Phenotypic Comparison with Genetic Knockdown: Compare the cellular phenotype induced by your compound with the phenotype resulting from the genetic knockdown (e.g., using CRISPR or siRNA) of the intended target. Discrepancies may point to off-target activities.[4]
-
Rescue Experiments: If the observed phenotype is due to on-target activity, it should be reversible by expressing a drug-resistant mutant of the target protein.
Q5: What are the key cellular assays for confirming on-target engagement and assessing off-target effects?
A5: Confirming that your compound interacts with its intended target within the complex cellular environment is crucial.
-
Target Engagement Assays: These assays directly measure the binding of your inhibitor to its target in live cells. Examples include:
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
NanoBRET™: A bioluminescence resonance energy transfer (BRET)-based assay that allows for real-time detection of inhibitor binding to a NanoLuc®-tagged target protein.[4]
-
-
Phenotypic Screening: High-content screening can be used to assess a wide range of cellular parameters (e.g., morphology, signaling pathway activation) in response to your compound, potentially revealing unexpected off-target signatures.[15]
-
Proteome-Wide Profiling: Advanced techniques like chemical proteomics can provide an unbiased view of the proteins your compound interacts with in the cell, offering a comprehensive off-target profile.[4]
Q6: I'm observing significant cytotoxicity with my compound. How can I determine if this is an on-target or off-target effect?
A6: Cytotoxicity can be a desired on-target effect (e.g., in cancer cells) or an undesirable off-target effect. The following table provides a troubleshooting guide:
| Potential Cause | Recommended Action |
| Inherent Off-Target Toxicity | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range.[4]2. Compare the cytotoxic concentration with the on-target IC50. A large window between the two suggests the cytotoxicity may be off-target. |
| Compound Instability | Test the compound's stability in cell culture medium over the time course of the experiment. Degradation products may be toxic.[4] |
| Cell Line Sensitivity | Test the compound in multiple cell lines, including those that do not express the intended target. Cytotoxicity in target-negative cells points to off-target effects. |
| On-Target Toxicity | If the target is essential for cell survival, on-target inhibition will lead to cytotoxicity. This can be confirmed by observing a similar effect with a structurally unrelated inhibitor of the same target or through genetic knockdown of the target. |
Q7: How can I improve the selectivity of my lead compound derived from the this compound scaffold?
A7: Improving selectivity is a key goal of medicinal chemistry.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound and assess the impact on both on-target potency and off-target activity. This can reveal which parts of the molecule are critical for selectivity.
-
Structure-Based Design: If a co-crystal structure of your compound with its target is available, you can use this information to design modifications that enhance interactions with the target while avoiding interactions with off-targets.
-
PROteolysis TArgeting Chimeras (PROTACs): This emerging technology can convert a non-selective inhibitor into a more selective degrader. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its degradation. This can sometimes improve selectivity compared to simple occupancy-based inhibition.[16]
Experimental Protocols & Workflows
Workflow for Identifying and Mitigating Off-Target Effects
The following diagram illustrates a systematic workflow for researchers developing novel inhibitors.
References
- 1. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating In Vitro Cytotoxicity of 6-Ethyl-5-iodopyrimidine-2,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the potential in vitro cytotoxicity of the novel compound, 6-Ethyl-5-iodopyrimidine-2,4-diamine. Given the limited publicly available data on this specific molecule, this guide is structured to empower researchers to systematically characterize its cytotoxic profile and troubleshoot common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions researchers may have before and during their in vitro studies with this compound.
Q1: What is the expected biological activity of this compound?
While specific data for this compound is scarce, the 2,4-diaminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active agents. Derivatives have shown a range of activities, including antimalarial and renin inhibition.[1][2][3] Therefore, it is plausible that this compound may exhibit potent biological effects, and cytotoxicity should be carefully evaluated.
Q2: I am observing high cytotoxicity in my preliminary screens. What are the immediate troubleshooting steps?
High initial cytotoxicity can stem from several factors. First, verify the final concentration of your solvent (e.g., DMSO), as it can be cytotoxic at concentrations as low as 0.5% in some cell lines.[4][5] Second, assess the compound's solubility in your cell culture medium; precipitation can lead to inconsistent results and apparent cytotoxicity. Finally, consider the health and passage number of your cell line, as stressed or high-passage cells can be more susceptible to cytotoxic effects.
Q3: How do I prepare a stock solution of this compound for in vitro assays?
Due to its chemical structure, this compound is likely to have poor aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For cell-based assays, create serial dilutions of your compound in DMSO before the final dilution into the cell culture medium.[6] This ensures that the final DMSO concentration in your assay is consistent across all tested concentrations of the compound and is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%).[4][5]
Q4: Which cell lines should I use to assess the cytotoxicity of this compound?
The choice of cell lines should be guided by the intended therapeutic application of the compound. It is advisable to use a panel of cell lines, including:
-
Targeted cancer cell lines: If investigating anticancer properties.
-
Non-cancerous cell lines: Such as human fibroblasts or immortalized cell lines (e.g., HEK293, HaCaT), to assess off-target cytotoxicity and determine a selectivity index.
-
Cell lines relevant to potential toxicity: For example, HepG2 (liver) or HK-2 (kidney) cells to probe for organ-specific toxicity.
Q5: What are the most appropriate assays to determine the cytotoxicity of this compound?
A multi-assay approach is recommended to gain a comprehensive understanding of the compound's cytotoxic mechanism. Good starting points include:
-
Metabolic viability assays: Such as MTT or resazurin-based assays (e.g., AlamarBlue), which measure mitochondrial activity.
-
Membrane integrity assays: Like the lactate dehydrogenase (LDH) release assay, which quantifies cell membrane damage.
-
Cell counting assays: Using trypan blue exclusion to differentiate between live and dead cells.
More advanced assays, such as Annexin V/PI staining for apoptosis detection or cell cycle analysis, can be employed to elucidate the mechanism of cell death.
Part 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during the cytotoxicity testing of this compound.
Problem 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
High cytotoxicity in normal cells can limit the therapeutic potential of a compound. The following table outlines potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target Effects | 1. Perform a broader screen against a panel of non-cancerous cell lines from different tissues. 2. If a potential molecular target is hypothesized, assess the compound's activity against related targets. | Pyrimidine derivatives can have multiple cellular targets. Identifying unintended targets is crucial for understanding and mitigating toxicity. |
| High Compound Concentration | 1. Conduct a dose-response study in both cancer and normal cell lines to determine the half-maximal inhibitory concentration (IC50) for each. 2. Aim for a therapeutic window where the effective concentration against cancer cells is significantly lower than the toxic concentration for normal cells. | An insufficient therapeutic window is a common hurdle. Optimizing the compound's concentration is a primary step to reduce toxicity in healthy cells. |
| Compound Instability/Degradation | 1. Assess the stability of the compound in cell culture medium over the time course of the experiment using HPLC or LC-MS. 2. If degradation is observed, consider shorter incubation times or the use of a more stable formulation. | Degradation products may be more cytotoxic than the parent compound. |
| Solvent Cytotoxicity | 1. Run a vehicle control with the same final concentration of DMSO (or other solvent) used for the highest compound concentration. 2. Ensure the final DMSO concentration is kept constant across all wells and is below 0.5%.[4] | Solvent effects can be mistaken for compound-induced cytotoxicity. |
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Data
Variability in cytotoxicity data can undermine the reliability of your findings. Use this guide to troubleshoot common issues with the assay itself.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Compound Solubility | 1. Visually inspect the cell culture wells for compound precipitation, especially at higher concentrations. 2. Determine the aqueous solubility of the compound in your specific cell culture medium. 3. If solubility is an issue, consider using a different solvent or a formulation aid like β-cyclodextrin. | Low solubility can lead to inconsistent dosing in cell culture, causing variability in cytotoxicity data. |
| Cell Line Integrity | 1. Use cell lines with low passage numbers. 2. Perform regular cell line authentication to ensure the identity and purity of the cell lines. | Over-passaged or contaminated cell lines can exhibit altered sensitivity to therapeutic compounds. |
| Experimental Variability | 1. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. 2. Consistently include positive and negative controls in every assay. | Meticulous experimental technique is crucial for reproducible results. |
| Assay Interference | 1. Test for direct interaction of the compound with the assay reagents (e.g., reduction of MTT by the compound itself). 2. Run cell-free controls containing the compound and the assay reagents. | The chemical properties of the test compound can sometimes interfere with the assay chemistry, leading to false-positive or false-negative results. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to characterize the cytotoxicity of this compound.
Protocol 1: Determining the IC50 using an MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
DMSO
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute these DMSO stocks into complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Membrane Integrity using an LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells treated with this compound as described in Protocol 1.
Procedure:
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit's instructions (typically 20-30 minutes), protected from light.
-
-
Stop Reaction:
-
Add the stop solution provided in the kit to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Part 4: Visualizations and Data Presentation
Diagrams of Experimental Workflows
Quantitative Data Summary Table
When generating data, it is crucial to present it in a clear and organized manner. Below is a template for summarizing your findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI) * |
| Cancer Cell Line A | MTT | 48 | e.g., 5.2 ± 0.7 | e.g., 9.6 |
| Cancer Cell Line B | MTT | 48 | e.g., 8.1 ± 1.2 | e.g., 6.2 |
| Non-cancerous Cell Line C | MTT | 48 | e.g., 50.1 ± 4.5 | - |
| Cancer Cell Line A | LDH | 24 | e.g., 15.6 ± 2.1 | e.g., 4.1 |
| Non-cancerous Cell Line C | LDH | 24 | e.g., 64.3 ± 5.9 | - |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial activity of some novel derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pyrimidine-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for enhancing the oral bioavailability of pyrimidine-based inhibitors. Recognizing the unique challenges posed by this important class of molecules, we have structured this resource to offer in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to the bioavailability of pyrimidine-based inhibitors.
Q1: What are the primary reasons for the poor oral bioavailability of many pyrimidine-based inhibitors?
A1: The low oral bioavailability of pyrimidine-based inhibitors, particularly kinase inhibitors, is often a multifactorial issue. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: Many pyrimidine derivatives are highly lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This is a critical rate-limiting step for absorption.[1]
-
Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to enter the systemic circulation. This can be due to unfavorable physicochemical properties (e.g., high molecular weight, large polar surface area) or because the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[2][3]
-
High First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized by enzymes, most notably Cytochrome P450 (CYP) enzymes like CYP3A4, before it reaches systemic circulation. This significantly reduces the amount of active drug.[4][5][6]
Q2: What are the key physicochemical properties of a pyrimidine-based inhibitor that I should characterize to predict its potential bioavailability?
A2: A thorough understanding of your compound's physicochemical properties is fundamental to anticipating and addressing bioavailability challenges. Key parameters to measure include:
-
Aqueous Solubility: This is a critical determinant of oral bioavailability. It should be assessed at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Lipophilicity (LogP/LogD): This property influences both solubility and permeability. A delicate balance is required; while some lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility.
-
pKa: The ionization state of your compound at different pH values will affect its solubility and ability to cross cell membranes.
-
Solid-State Properties: Characterizing the compound as crystalline or amorphous is crucial. Amorphous forms are generally more soluble but can be less stable.
-
Polar Surface Area (PSA): High PSA is often associated with poor membrane permeability.[7]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my pyrimidine-based inhibitor?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It is a valuable tool for predicting the likely rate-limiting step in oral absorption.
| BCS Class | Solubility | Permeability | Likely Absorption Challenges |
| Class I | High | High | Generally well-absorbed. |
| Class II | Low | High | Dissolution is the rate-limiting step. |
| Class III | High | Low | Permeability is the rate-limiting step. |
| Class IV | Low | Low | Significant challenges with both dissolution and permeability. |
Many pyrimidine-based inhibitors fall into BCS Class II or IV, indicating that enhancing solubility and/or permeability is often a primary focus for formulation development.
Q4: Can diet and co-administered drugs affect the bioavailability of my pyrimidine-based inhibitor?
A4: Yes, absolutely.
-
Food Effects: The presence of food can have a variable impact. For some pyrimidine-based tyrosine kinase inhibitors like nilotinib and pazopanib, a high-fat meal can significantly increase bioavailability, while for others like sorafenib, it can decrease it.[8] For some compounds, co-administration with an acidic beverage like cola can improve absorption by lowering gastric pH.
-
Drug-Drug Interactions: Co-administration with inhibitors or inducers of CYP3A4 or P-gp can significantly alter the plasma concentration of your pyrimidine-based inhibitor. For example, strong CYP3A4 inhibitors can increase exposure and the risk of toxicity, while inducers can decrease exposure and therapeutic efficacy.[4][9]
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common experimental issues encountered when working to enhance the bioavailability of pyrimidine-based inhibitors.
Guide 1: Low Oral Bioavailability in Preclinical Animal Models
Issue: My pyrimidine-based inhibitor shows potent in vitro activity but exhibits low and/or variable exposure in rats/mice after oral administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Q&A for Guide 1:
-
Q: My compound has very low aqueous solubility. Which formulation strategy should I try first?
-
A: For a rapid initial assessment, creating an amorphous solid dispersion (ASD) is often a good starting point. Dispersing the compound in a polymer matrix can significantly improve its dissolution rate and apparent solubility.[10] If your compound is lipophilic, a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) can also be highly effective.[11]
-
-
Q: How do I determine if my compound is a substrate for P-glycoprotein (P-gp)?
-
A: An in vitro Caco-2 permeability assay is the standard method. A bidirectional assay is performed, and if the efflux ratio (Papp B-A / Papp A-B) is greater than 2, it suggests that your compound is a substrate for an efflux transporter like P-gp.[3][12] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[3]
-
-
Q: I am observing high inter-individual variability in my animal studies. What could be the cause?
-
A: High variability is often linked to factors that are not uniformly controlled across subjects. This can include differences in gastric pH and intestinal transit time. If you are using a formulation that is sensitive to precipitation, this can also lead to erratic absorption. Consider conducting pilot studies in both fasted and fed states to characterize any food effect, which can be a significant source of variability.
-
Guide 2: Inconsistent In Vitro Dissolution Results
Issue: My in vitro dissolution data for a formulated pyrimidine-based inhibitor is not reproducible or does not correlate with my in vivo findings.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent in vitro dissolution.
Q&A for Guide 2:
-
Q: What are biorelevant dissolution media and why are they important?
-
A: Biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids.[13] They contain bile salts and lecithin, which can significantly impact the solubility and dissolution of poorly soluble drugs. Using these media can provide a more predictive in vitro model for in vivo performance.[13][14]
-
-
Q: What are "sink" versus "non-sink" conditions?
-
A: "Sink conditions" refer to a dissolution environment where the concentration of the dissolved drug is maintained at a low level (typically less than one-third of its saturation solubility), ensuring that the dissolution rate is not limited by the solubility of the drug in the medium. "Non-sink conditions" are more representative of the in vivo situation for poorly soluble drugs, where supersaturation and potential precipitation can occur.[15]
-
-
Q: How can I prevent my amorphous solid dispersion from crystallizing during dissolution?
-
A: The choice of polymer is critical. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMC-AS) can act as precipitation inhibitors, maintaining the supersaturated state of the drug for a longer period. It is essential to characterize the solid form of the drug after the dissolution experiment (e.g., using XRPD) to check for any recrystallization.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to enhancing the bioavailability of pyrimidine-based inhibitors.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyrimidine-based inhibitor to enhance its dissolution rate.
Materials:
-
Pyrimidine-based inhibitor
-
Polymer (e.g., PVP, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Weigh the desired amounts of the pyrimidine-based inhibitor and the polymer (e.g., in a 1:3 drug-to-polymer ratio by weight). Dissolve both components in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the wall of the flask.
-
Drying: Transfer the flask to a vacuum oven and dry at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling: Scrape the solid material from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug within the polymer matrix.
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
Objective: To assess the dissolution profile of a formulated pyrimidine-based inhibitor under conditions that mimic the human gastrointestinal tract.
Materials:
-
Formulated pyrimidine-based inhibitor (e.g., ASD, lipid-based formulation)
-
USP dissolution apparatus (e.g., Apparatus 2 - paddle)
-
Biorelevant dissolution medium (e.g., FaSSIF or FeSSIF, prepared according to a standard protocol)
-
HPLC system for quantification
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the appropriate volume of biorelevant medium (e.g., 500 mL) and equilibrate the temperature to 37°C ± 0.5°C. Set the paddle speed (e.g., 50-75 RPM).
-
Sample Introduction: Introduce a precisely weighed amount of the formulated inhibitor into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium. Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved inhibitor in each filtered sample using a validated HPLC method.[16]
-
Data Analysis: Plot the percentage of drug dissolved versus time to generate the dissolution profile.
Protocol 3: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a pyrimidine-based inhibitor and to assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (passages 20-40)
-
Transwell® inserts (e.g., 12-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (pyrimidine-based inhibitor)
-
Control compounds (high and low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution to the apical (A) chamber. c. At specified time points, collect samples from the basolateral (B) chamber.
-
Permeability Assay (Basolateral to Apical - B to A): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution to the basolateral (B) chamber. c. At specified time points, collect samples from the apical (A) chamber.
-
Quantification: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.[17][18]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. Calculate the efflux ratio (Papp B-A / Papp A-B).
Section 4: Data Visualization & Summary
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution rate by preventing crystallization. | Significant enhancement in solubility; potential for supersaturation. | Physically unstable (risk of recrystallization); potential for manufacturing challenges. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which disperses in the GI tract. | Can enhance both solubility and permeability; may reduce food effects. | Potential for drug precipitation upon dispersion; higher excipient load. |
| Complexation with Cyclodextrins | Encapsulates the drug molecule within a cyclodextrin to increase aqueous solubility. | Effective for specific molecules; established technology. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
| Prodrug Approach | Chemical modification to improve solubility or permeability; cleaved in vivo to release the active drug. | Can address multiple bioavailability barriers simultaneously. | Requires careful design to ensure efficient cleavage; adds synthetic complexity. |
| Salt Formation | Converts the drug into a more soluble salt form. | Simple and cost-effective for ionizable drugs. | Not applicable to neutral compounds; risk of converting back to the less soluble free form. |
References
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Can Foods or Herbs Alter the Bioavailability of Chemotherapy Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 14. researchgate.net [researchgate.net]
- 15. esmed.org [esmed.org]
- 16. What is dissolution testing? [pion-inc.com]
- 17. pure.aber.ac.uk [pure.aber.ac.uk]
- 18. journaljpri.com [journaljpri.com]
Technical Support Center: Overcoming Resistance to 2,4-Diaminopyrimidine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diaminopyrimidine-based drugs. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered questions during your in-vitro experiments focused on drug resistance. As your partner in research, we aim to equip you with the foundational knowledge and practical protocols necessary to diagnose, understand, and ultimately overcome resistance to this critical class of therapeutic agents.
Introduction: The Challenge of Diaminopyrimidine Resistance
2,4-Diaminopyrimidine-based drugs, such as the antimalarial pyrimethamine and the antibacterial trimethoprim , are potent inhibitors of dihydrofolate reductase (DHFR). This enzyme is a crucial checkpoint in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[1][2] In oncology, the related antifolate methotrexate (MTX) also targets DHFR to halt the proliferation of cancer cells.[3]
However, the efficacy of these drugs is frequently compromised by the emergence of drug resistance. This guide will walk you through the primary mechanisms of resistance and provide structured, actionable guidance for your laboratory workflow.
Part 1: Troubleshooting Guide for In-Vitro Resistance Studies
This section addresses specific issues you may encounter during your cell-based assays. Each problem is followed by a diagnostic workflow, potential causes, and detailed protocols for resolution.
Issue 1: Inconsistent or Non-Reproducible IC50 Values
You've performed a dose-response assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50), but the values vary significantly between experiments.
Causality and Diagnostic Workflow
Inconsistent IC50 values are rarely due to the drug itself but are often rooted in subtle variations in experimental parameters.[4] Cell health, density, and assay timing are critical variables that can profoundly impact drug sensitivity measurements.[5]
Caption: Workflow for troubleshooting inconsistent IC50 values.
Step-by-Step Solutions
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells from a low passage number. High-passage cells can undergo genetic drift, altering their drug-response phenotype.[6]
-
Growth Phase: Always seed cells for an assay when they are in the logarithmic (exponential) growth phase. Cells in stationary phase are less metabolically active and may appear artificially resistant.[7]
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. These contaminants can alter cellular metabolism and drug sensitivity.[7]
-
-
Optimize Seeding Density:
-
Rationale: Cell density affects growth rate and drug response. Overly confluent cells may grow slowly, masking the drug's antiproliferative effect, while sparse cultures may be overly sensitive.[4]
-
Protocol: Perform a preliminary experiment seeding cells at different densities (e.g., 2,000, 5,000, 10,000 cells/well in a 96-well plate). After 24 hours, treat with a mid-range concentration of your drug and a vehicle control. Monitor growth over your intended assay duration (e.g., 48-72 hours). Choose a seeding density that allows for exponential growth in the control wells for the entire assay period without reaching full confluency.[5]
-
-
Verify Drug Solution:
-
Preparation: Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold (typically <0.5%).[8]
-
Issue 2: Failure to Generate a Drug-Resistant Cell Line
You have been culturing your parental cell line with increasing concentrations of a 2,4-diaminopyrimidine drug for several months, but you are not observing a significant shift in the IC50 value.
Causality and Diagnostic Workflow
The development of resistance is a process of selection. If the drug pressure is too high, all cells will be killed; if it's too low, there is no selective advantage for resistant subpopulations.[6][9]
Caption: Workflow for addressing failure to generate resistance.
Step-by-Step Solutions
-
Refine the Dose Escalation Protocol:
-
Starting Concentration: Begin by treating the parental cell line with the drug at its experimentally determined IC50 concentration.[10]
-
Pulsed vs. Continuous Exposure: A common and effective method is "pulsed" exposure, which mimics clinical dosing. Treat cells for a defined period (e.g., 24-72 hours), then replace with drug-free medium and allow the surviving population to recover.[8] Once cells are 70-80% confluent, re-apply the drug.
-
Increasing the Dose: Once the cells proliferate steadily at a given concentration, increase the drug concentration in small, stepwise increments (e.g., 1.5 to 2-fold).[10] A large jump in concentration can eliminate nascent resistant colonies. This process is lengthy and requires patience, often taking 6-12 months.[6]
-
-
Protocol: Generating a Methotrexate-Resistant Cancer Cell Line
-
Determine Parental IC50: Accurately measure the IC50 of methotrexate for your parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8).[8]
-
Initial Exposure: Seed the parental cells. After 24 hours, replace the medium with fresh medium containing methotrexate at the IC50 concentration.
-
Monitor and Recover: Observe the culture daily. Significant cell death is expected. When the surviving cells repopulate the flask to ~70-80% confluency, subculture them into a new flask with the same methotrexate concentration.
-
Dose Escalation: Once the cells show a stable proliferation rate at this concentration (often after 2-3 passages), increase the methotrexate concentration by 1.5-fold.
-
Repeat Cycles: Continue this cycle of adaptation and dose escalation. Cryopreserve cell stocks at each successful concentration increase.[6]
-
Characterization: Once a cell line is established that can proliferate in a significantly higher drug concentration (e.g., >10-fold the parental IC50), confirm the resistant phenotype by re-evaluating the IC50 and proceed to investigate the mechanism of resistance.[10]
-
Issue 3: My New Resistant Cell Line is Characterized. What's the Mechanism?
You've successfully created a resistant cell line with a >10-fold increase in IC50. How do you determine why it's resistant?
Causality and Diagnostic Workflow
Resistance to DHFR inhibitors, especially in cancer cells, is often multifactorial.[7][11] A systematic investigation is required to pinpoint the primary driver(s). The most common mechanisms are changes in the drug target (DHFR), reduced drug accumulation (due to decreased import or increased export), and altered drug metabolism.[12][13]
Caption: Tiered workflow for diagnosing resistance mechanisms.
Step-by-Step Solutions
-
Tier 1: Analyze the Target Enzyme (DHFR)
-
Hypothesis: The cell is overproducing DHFR, requiring more drug to achieve inhibition.
-
Actions:
-
Quantitative PCR (qPCR): Measure DHFR gene copy number and mRNA expression levels. A significant increase compared to the parental line suggests gene amplification or transcriptional upregulation.[14][15]
-
Western Blot: Quantify DHFR protein levels. This confirms that increased gene expression translates to higher protein levels.[10]
-
DNA Sequencing: Sequence the coding region of the DHFR gene to check for point mutations that could reduce drug binding affinity.[14]
-
-
-
Tier 2: Investigate Drug Transport
-
Hypothesis: The cell is either importing less drug or actively pumping it out.
-
Actions:
-
Reduced Uptake: Quantify the expression of the primary antifolate importer, the reduced folate carrier (RFC; gene SLC19A1), using qPCR and Western blot.[7][16]
-
Increased Efflux: Measure the expression of key ATP-binding cassette (ABC) transporters known to efflux antifolates, such as ABCB1 (P-glycoprotein), ABCC1-5 (MRPs), and ABCG2 (BCRP).[[“]][[“]][19]
-
Functional Assay: Perform a functional efflux assay. For example, use a fluorescent substrate of P-glycoprotein like Rhodamine 123. If resistant cells accumulate less dye than parental cells, and this can be reversed by a known P-gp inhibitor (e.g., verapamil), it strongly suggests a role for this efflux pump.
-
-
-
Tier 3: Assess Drug Metabolism (Advanced)
-
Hypothesis: The drug is not being properly retained in the cell.
-
Action: For drugs like methotrexate, resistance can arise from defective polyglutamylation, a process required for intracellular retention.[3][12] This can be assessed using HPLC-based methods to measure the levels of methotrexate and its polyglutamated forms, although this is a more specialized analysis.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to pyrimethamine in Plasmodium falciparum? A1: The primary mechanism is the accumulation of point mutations in the gene encoding the parasite's dihydrofolate reductase (DHFR). A key mutation is S108N, which sterically hinders the binding of pyrimethamine to the enzyme's active site.[[“]][19] Additional mutations (e.g., N51I, C59R, I164L) can accumulate, leading to progressively higher levels of resistance.[14][20]
Q2: How is resistance to trimethoprim in bacteria different from pyrimethamine resistance in malaria? A2: While the core mechanism—mutations in DHFR—is similar, the specific mutations and the genetic context differ. Bacterial resistance is often mediated by the acquisition of mobile genetic elements (plasmids or transposons) that carry a resistant dfr gene.[10] This allows for rapid horizontal transfer of resistance between bacteria. In contrast, resistance in P. falciparum typically arises from spontaneous mutations in the chromosomal dhfr gene that are then selected for under drug pressure.[21]
Q3: My cancer cells are resistant to methotrexate. Besides DHFR amplification, what else should I look for? A3: Beyond DHFR amplification, two other major mechanisms are very common. First, investigate reduced drug uptake due to decreased expression or function of the Reduced Folate Carrier (RFC).[11][16] Second, check for increased drug efflux through the overexpression of ABC transporters like P-glycoprotein (ABCB1) or BCRP (ABCG2), which actively pump methotrexate out of the cell.[[“]][19][[“]]
Q4: What is a "metabolic bypass" mechanism of resistance? A4: A metabolic bypass occurs when the cell finds an alternative way to produce an essential product, circumventing the drug-inhibited pathway. In the context of antifolate resistance, a notable example is the amplification of the gene for GTP-cyclohydrolase I (gch1) in P. falciparum.[23][24] This is the first enzyme in the folate synthesis pathway. Its overexpression is thought to increase the overall flux through the pathway, helping to compensate for a less efficient, drug-resistant DHFR enzyme downstream.[24]
Q5: How do I interpret a change in IC50? How much of a shift indicates true resistance? A5: The IC50 is the concentration of a drug required to inhibit a biological process by 50%. A higher IC50 value indicates that more drug is needed for the same effect, signifying resistance. While there is no universal cutoff, a "resistance factor" (IC50 of resistant line / IC50 of parental line) is often calculated. A factor of 5-10x or greater is generally considered a significant and robust indicator of acquired resistance in laboratory settings.[10]
Q6: Can combination therapy help overcome resistance? A6: Yes, this is a cornerstone of modern chemotherapy and antimicrobial treatment. Combining drugs with different mechanisms of action can be highly effective. For example, trimethoprim is often combined with sulfamethoxazole. Sulfamethoxazole inhibits an earlier step in the folate pathway (dihydropteroate synthase), creating a synergistic, sequential blockade.[25] In cancer, combining a DHFR inhibitor with a drug that is not a substrate for a particular efflux pump (like P-glycoprotein) could be effective against a cell line that has developed resistance via that pump.
Summary of Common Resistance Mechanisms
| Mechanism | Description | Primary Organism(s) | Key Genes/Proteins |
| Target Modification | Point mutations in the DHFR active site reduce drug binding affinity. | P. falciparum, Bacteria, Cancer Cells | dhfr / DHFR |
| Target Overexpression | Amplification of the DHFR gene leads to excess enzyme, titrating out the drug. | Cancer Cells, P. falciparum | DHFR / DHFR |
| Increased Efflux | Overexpression of membrane pumps actively removes the drug from the cell. | Cancer Cells, Bacteria | ABCB1, ABCG2, ABCC family |
| Decreased Influx | Reduced expression or function of transporters that import the drug. | Cancer Cells | SLC19A1 (RFC) |
| Metabolic Bypass | Upregulation of other enzymes in the pathway to compensate for inhibition. | P. falciparum | gch1 |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. consensus.app [consensus.app]
- 18. consensus.app [consensus.app]
- 19. Frontiers | Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells [frontiersin.org]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Resistance Mechanism Analysis | Creative Diagnostics [creative-diagnostics.com]
- 22. consensus.app [consensus.app]
- 23. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 6-Ethyl-5-iodopyrimidine-2,4-diamine as a Selective Dihydrofolate Reductase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 6-Ethyl-5-iodopyrimidine-2,4-diamine as a selective inhibitor, with a focus on its potential activity against dihydrofolate reductase (DHFR). Based on its structural class—the 2,4-diaminopyrimidine core—this compound is hypothesized to target DHFR, a clinically significant enzyme in infectious diseases and oncology.[1] This document outlines the experimental validation workflow, presents a comparative analysis with established DHFR inhibitors, and provides detailed protocols to empower researchers in their evaluation of this and other novel small molecules.
Introduction: The Rationale for Targeting Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[2][3] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular replication.[2][3] The inhibition of DHFR disrupts these vital processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells and pathogenic microbes.[2] This makes DHFR a well-established and attractive therapeutic target.[3]
The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore for DHFR inhibitors.[4][5] Prominent examples include the antimalarial drug pyrimethamine and the antibacterial agent trimethoprim.[4][6][7] These drugs achieve their therapeutic effect through selective inhibition of parasitic or bacterial DHFR over the human ortholog, a critical factor for minimizing host toxicity.[6][8] Given that this compound belongs to this chemical class, its validation as a selective DHFR inhibitor is a scientifically sound starting point.
Comparative Landscape of Selective DHFR Inhibitors
A thorough validation of a novel inhibitor requires benchmarking against established compounds. The following table summarizes the inhibitory potency (IC50 values) of well-characterized DHFR inhibitors against various species, providing a reference for the expected performance of a potent and selective agent.
| Inhibitor | Target Organism | DHFR IC50/Ki | Human DHFR IC50/Ki | Selectivity Index (Human/Target) |
| Pyrimethamine | Plasmodium falciparum (Wild-Type) | ~0.5 nM | 52,000 nM | ~104,000 |
| Plasmodium falciparum (Quadruple Mutant) | >40,000 nM | 52,000 nM | Not Applicable | |
| Toxoplasma gondii | 139 nM | 760 nM | ~5.5 | |
| Trimethoprim | Escherichia coli (Wild-Type) | 5.89 nM | >30,000 nM | >5,093 |
| Staphylococcus aureus (Wild-Type) | - | >30,000 nM | - | |
| Cryptosporidium parvum | 3,800 - 4,000 nM | 890,000 nM | ~228 | |
| P218 | Plasmodium falciparum (Wild-Type) | 4.6 nM | - | - |
| Plasmodium falciparum (Quadruple Mutant) | 56 nM (IC50), 0.54 nM (Ki) | - | - | |
| Methotrexate | Human | 0.12 µM | 0.12 µM | 1 |
Note: IC50 and Ki values can vary between studies depending on assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[4][9][10][11][12][13][14][15][16]
Experimental Validation Workflow
The validation of this compound as a selective DHFR inhibitor should follow a systematic, multi-step process.
Caption: Experimental workflow for validating a selective DHFR inhibitor.
Biochemical Validation: DHFR Enzyme Inhibition Assay
The foundational step is to determine the direct inhibitory effect of the compound on purified DHFR enzyme activity. This is typically achieved using a spectrophotometric assay that monitors the oxidation of NADPH to NADP+ at 340 nm.[2][3][17]
Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Dihydrofolate (DHF) Stock Solution (10 mM): Dissolve DHF in the assay buffer. Aliquot and store at -20°C.
-
NADPH Stock Solution (10 mM): Prepare in assay buffer. Aliquot and store at -20°C.
-
Test Compound Stock Solution (e.g., 10 mM in DMSO): Prepare a stock solution of this compound.
-
DHFR Enzyme Solution: Dilute purified recombinant DHFR (target and human) in assay buffer to a concentration that yields a linear decrease in absorbance at 340 nm over 10-20 minutes.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Prepare serial dilutions of the test compound and control inhibitors (e.g., pyrimethamine, trimethoprim) in the assay buffer.
-
To each well, add the assay buffer, diluted inhibitor (or vehicle control), and the DHFR enzyme solution.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF and NADPH solutions.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for a typical DHFR enzyme inhibition assay.
Cellular Validation: Assessing Whole-Cell Activity
Demonstrating enzymatic inhibition is crucial, but it is equally important to validate that the compound can penetrate the cell membrane and inhibit the target in a physiological context.
Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay (for bacteria)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus).
-
Appropriate growth medium (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
Test compound and control antibiotic (e.g., trimethoprim).
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration.
-
Prepare a two-fold serial dilution of this compound and the control antibiotic in the growth medium directly in the 96-well plate.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria, no inhibitor) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the inhibitor that completely prevents visible bacterial growth.
-
Protocol: Plaque Assay for Toxoplasma gondii
This assay evaluates the compound's ability to inhibit the proliferation of the parasite within a host cell monolayer.
-
Materials:
-
Human foreskin fibroblast (HFF) cell line.
-
Toxoplasma gondii tachyzoites.
-
Cell culture medium.
-
Test compound and control drug (e.g., pyrimethamine).
-
Crystal Violet staining solution.
-
-
Procedure:
-
Seed HFF cells in a multi-well plate and grow to confluency.
-
Infect the HFF monolayer with T. gondii tachyzoites.
-
After 2-4 hours of invasion, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for 5-7 days to allow for plaque formation.
-
Fix the cells with cold methanol and stain with Crystal Violet.
-
-
Data Analysis:
-
Count the number of plaques (zones of host cell lysis) in each well.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
-
Advanced Validation Techniques
To further solidify the validation of this compound, advanced biophysical and cellular techniques can be employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This method is invaluable for confirming direct binding and understanding the driving forces of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By treating cells with the inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming intracellular target binding.
Conclusion
The validation of this compound as a selective DHFR inhibitor requires a rigorous and multi-faceted experimental approach. By following the outlined workflow—from initial biochemical characterization of potency and selectivity to cellular assays demonstrating efficacy and target engagement—researchers can build a robust data package. Comparing the results to established DHFR inhibitors such as pyrimethamine and trimethoprim will provide crucial context for the compound's potential as a novel therapeutic agent. The detailed protocols and comparative data in this guide offer a solid foundation for these critical validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 5. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 6-Ethyl-5-iodopyrimidine-2,4-diamine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the characterization of a compound's selectivity is a cornerstone of preclinical development. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of 6-Ethyl-5-iodopyrimidine-2,4-diamine , a molecule belonging to the versatile 2,4-diaminopyrimidine scaffold. This chemical class is a well-established pharmacophore, known to exhibit inhibitory activity against various enzyme families, most notably dihydrofolate reductase (DHFR), protein kinases, and renin.[1][2][3]
Given the promiscuous nature of the 2,4-diaminopyrimidine core, a thorough investigation into the selectivity of this compound is paramount. This guide will present a comparative analysis of its inhibitory potential against key representatives from these three enzyme classes, providing researchers with the necessary data and methodologies to make informed decisions in their drug discovery endeavors. We will explore its activity against human DHFR, the aspartic protease renin, and a panel of representative kinases. For comparative purposes, we will benchmark its performance against well-characterized inhibitors: the classical antifolate Methotrexate , the antiprotozoal DHFR inhibitor Pyrimethamine , and the only FDA-approved direct renin inhibitor, Aliskiren .[4][5]
The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure with Diverse Biological Activities
The 2,4-diaminopyrimidine moiety is a key structural feature in numerous biologically active compounds. Its ability to form critical hydrogen bonds within the active sites of various enzymes contributes to its widespread utility in drug design. This scaffold is found in inhibitors of dihydrofolate reductase, where it mimics the binding of the endogenous substrate, dihydrofolate.[6] Furthermore, its presence in a multitude of kinase inhibitors highlights its versatility in targeting the ATP-binding pocket of these enzymes.[7][8][9][10] More recently, derivatives of 2,4-diaminopyrimidine have also been identified as potent inhibitors of renin, an enzyme crucial in the regulation of blood pressure.[2][11]
The structural features of this compound, specifically the ethyl group at the 6-position and the iodine atom at the 5-position, are expected to significantly influence its binding affinity and selectivity profile. Molecular modeling studies on related compounds have suggested that modifications at these positions can enhance potency and modulate selectivity.[12]
Comparative Inhibitory Profiling: Experimental Design
To construct a comprehensive cross-reactivity profile, we will assess the inhibitory activity of this compound against the following targets:
-
Human Dihydrofolate Reductase (hDHFR): To determine its potential as an antifolate.
-
Human Renin: To evaluate its activity as a potential antihypertensive agent.
-
Kinase Panel: A representative panel of kinases to screen for off-target kinase activity.
The following diagram illustrates the overall experimental workflow:
Quantitative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activities (IC50 values) of this compound and the selected competitor compounds against the target enzymes.
| Compound | hDHFR IC50 (nM) | Renin IC50 (nM) | Representative Kinase (e.g., c-Met) IC50 (nM) |
| This compound | [Hypothetical Value, e.g., 50] | [Hypothetical Value, e.g., 500] | [Hypothetical Value, e.g., >10,000] |
| Methotrexate | 0.02 | >10,000 | >10,000 |
| Pyrimethamine | 1 | >10,000 | >10,000 |
| Aliskiren | >10,000 | 0.6 | >10,000 |
Note: The IC50 values for this compound are hypothetical and would need to be determined experimentally.
Signaling Pathway Context
To understand the potential downstream effects of inhibiting these targets, it is crucial to consider their roles in cellular signaling.
Folate Metabolism and DHFR Inhibition
DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation.
The Renin-Angiotensin-Aldosterone System (RAAS)
Renin is the rate-limiting enzyme in the RAAS, which plays a central role in blood pressure regulation.[5] Renin cleaves angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II.
Experimental Protocols
To ensure the reproducibility and validity of the cross-reactivity data, the following detailed experimental protocols are provided.
Protocol 1: Human Dihydrofolate Reductase (hDHFR) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against recombinant human DHFR.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
-
Test Compound (this compound) and control inhibitors (Methotrexate, Pyrimethamine)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and control inhibitors in 100% DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of test compound or control at various concentrations
-
20 µL of hDHFR enzyme (final concentration, e.g., 10 nM)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 20 µL of a substrate mixture containing DHF (final concentration, e.g., 10 µM) and NADPH (final concentration, e.g., 100 µM) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Human Renin Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory potency of compounds against human renin.
Materials:
-
Recombinant human renin
-
FRET-based renin substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
Test Compound (this compound) and control inhibitor (Aliskiren)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test and control compounds in 100% DMSO and then in assay buffer, ensuring the final DMSO concentration is below 1%.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of the test compound or control at various concentrations
-
20 µL of human renin enzyme (final concentration, e.g., 1 nM)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the FRET substrate (final concentration, e.g., 1 µM) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes. Cleavage of the substrate by renin will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. The experimental data generated from these protocols will enable a clear comparison of its inhibitory potency against DHFR, renin, and a panel of kinases, relative to established inhibitors. A thorough understanding of a compound's selectivity is a critical step in the drug discovery pipeline, facilitating the identification of potential liabilities and opportunities.[1] The promiscuous nature of the 2,4-diaminopyrimidine scaffold necessitates such rigorous profiling to guide lead optimization efforts and ultimately, the development of safer and more effective therapeutics.
Further studies could expand the kinase panel to a broader kinome scan and include cell-based assays to confirm target engagement in a more physiological context. Additionally, investigating the cross-reactivity against DHFR from different species could provide insights into its potential as an antimicrobial agent.
References
- 1. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross resistance of pyrimethamine and sulfadoxine to their related compounds in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding thermodynamics of substituted diaminopyrimidine renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,4-Diaminopyrimidine Analogs: A Comparative Analysis for Drug Discovery
Welcome, fellow researchers and drug development professionals. The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. Its remarkable versatility stems from its ability to mimic the purine core, enabling it to effectively compete for the binding sites of various enzymes. This guide provides a comparative analysis of key 2,4-diaminopyrimidine analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. Our focus will be on two major classes of inhibitors: those targeting dihydrofolate reductase (DHFR) and those aimed at protein kinases, providing you with the technical insights needed to navigate this important chemical space.
The Enduring Legacy and Expanding Horizons of the 2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine moiety is the key pharmacophore responsible for the biological activity of numerous drugs.[1] Its primary historical significance lies in its role as a non-classical folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[4][5] By inhibiting DHFR, these analogs starve cells of the building blocks needed for DNA synthesis, leading to cell death.[4][6] This mechanism has been successfully exploited to develop antibacterial agents like Trimethoprim and antiprotozoal drugs like Pyrimethamine .
More recently, the 2,4-diaminopyrimidine scaffold has been ingeniously adapted to target protein kinases, which are critical regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[8] Analogs such as the investigational Hematopoietic Progenitor Kinase 1 (HPK1) and Cyclin-Dependent Kinase 7 (CDK7) inhibitors exemplify the modern application of this versatile scaffold in oncology and immunotherapy.[9][10][11]
This guide will compare and contrast these two classes of 2,4-diaminopyrimidine analogs, providing a framework for understanding their design, evaluating their performance, and envisioning future therapeutic applications.
Comparative Analysis of Representative 2,4-Diaminopyrimidine Analogs
To illustrate the diverse applications of the 2,4-diaminopyrimidine core, we will compare four representative compounds: Trimethoprim and Pyrimethamine as classical DHFR inhibitors, and two representative kinase inhibitors, an HPK1 inhibitor (inspired by reported structures) and a CDK7 inhibitor (based on publicly available data).
| Analog | Primary Target(s) | Therapeutic Area | Key Structural Features | Reported Potency (IC50) |
| Trimethoprim | Bacterial DHFR | Antibacterial | 5-(3,4,5-trimethoxybenzyl) group | ~5 nM (E. coli DHFR)[1] |
| Pyrimethamine | Protozoal DHFR | Antiprotozoal (Malaria, Toxoplasmosis) | 5-(4-chlorophenyl)-6-ethyl groups | Varies by species |
| HPK1 Inhibitor (e.g., Compound 10c) | HPK1 | Cancer Immunotherapy | Complex heterocyclic systems at C5 and C6 | 0.09 nM (HPK1 kinase)[12] |
| CDK7 Inhibitor (e.g., Compound 22) | CDK7 | Oncology | Substituted aniline at C2 | 7.21 nM (CDK7)[11] |
Structure-Activity Relationship (SAR): A Tale of Two Targets
The SAR of 2,4-diaminopyrimidine analogs is highly dependent on their intended target.
For DHFR Inhibitors:
The core 2,4-diaminopyrimidine moiety is essential for binding to the active site of DHFR, forming key hydrogen bonds with conserved amino acid residues.[13] The primary determinant of potency and selectivity is the nature of the substituent at the 5-position of the pyrimidine ring.
-
Trimethoprim's high affinity and selectivity for bacterial DHFR over human DHFR is attributed to the optimal fit of its 3,4,5-trimethoxybenzyl group within the bacterial enzyme's active site.
-
In Pyrimethamine , the 5-phenyl ring and the 6-ethyl group contribute to hydrophobic interactions within the active site of protozoal DHFR.[14] The conformation of the phenyl ring relative to the pyrimidine ring is a critical factor in its inhibitory activity.[14]
For Kinase Inhibitors:
While the 2,4-diaminopyrimidine core still often participates in hydrogen bonding within the ATP-binding pocket of kinases, the substituents at the C2, C4, and C5 positions are extensively modified to achieve potency and selectivity.
-
HPK1 inhibitors often feature complex, rigid heterocyclic systems that extend into specific pockets of the kinase, as demonstrated by macrocyclization strategies.[9][12]
-
CDK7 inhibitors have shown that substitutions on the aniline ring at the C2 position are crucial for enhancing binding affinity and achieving selectivity against other CDKs like CDK9.[11][15] For instance, a sulfone group can significantly improve binding.[11]
Experimental Evaluation: A Step-by-Step Guide
A rigorous and systematic experimental cascade is essential for the comparative evaluation of 2,4-diaminopyrimidine analogs. Here, we outline the key assays and provide detailed, self-validating protocols.
Biochemical Assays: Quantifying Target Engagement
The initial step is to determine the direct inhibitory effect of the analogs on their purified target enzymes.
This assay measures the decrease in NADPH concentration, which is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5]
Principle: The assay spectrophotometrically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant DHFR (bacterial or human)
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
Test compounds (2,4-diaminopyrimidine analogs)
-
Positive control (Methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture Preparation: In each well of the microplate, add:
-
80 µL of Assay Buffer
-
10 µL of NADPH solution (final concentration ~100 µM)
-
5 µL of test compound dilution
-
5 µL of purified DHFR enzyme (concentration determined empirically to give a linear reaction rate)
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of DHF solution (final concentration ~50 µM).
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Normalize the data to the vehicle control (DMSO) and calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: The use of a known inhibitor like methotrexate serves as a positive control, validating the assay's performance. Running a control without the enzyme ensures that the observed change in absorbance is enzyme-dependent. The linearity of the reaction rate in the vehicle control wells confirms that the substrate and cofactor are not limiting during the measurement period.
For kinase inhibitors, a common method is to quantify the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, with the light output being proportional to the ADP concentration and, therefore, the kinase activity.
(A detailed step-by-step protocol would follow a similar structure to the DHFR assay, with specific reagents and substrates for the kinase of interest, such as SLP76 for HPK1.)[10]
Cell-Based Assays: Assessing Cellular Potency and Mechanism
Biochemical activity must translate to cellular efficacy. Cell-based assays are critical for determining a compound's ability to penetrate cells and exert its effect in a more complex biological system.[16][17]
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[7]
Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells for anticancer analogs)[18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Positive control (e.g., Doxorubicin)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Causality and Self-Validation: The inclusion of a well-characterized cytotoxic agent as a positive control confirms the sensitivity of the cell line to antiproliferative agents. The vehicle control establishes the baseline for 100% cell viability. The dose-dependent decrease in viability provides confidence in the compound's specific effect.
To confirm that the cellular effects are due to the intended mechanism of action, further assays are necessary.
-
For Kinase Inhibitors: Western blotting can be used to measure the phosphorylation status of the kinase's downstream substrates. For example, for an HPK1 inhibitor, one would assess the phosphorylation of SLP76 (pSLP76).[10] For a CDK7 inhibitor, the phosphorylation of RNA polymerase II would be examined.[11] A reduction in the phosphorylated form of the substrate in a dose-dependent manner provides strong evidence of target engagement.
Pharmacokinetic Profiling
A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic (PK) properties. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) is crucial.
Principle: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound is monitored over time.
Key Parameters Measured:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism in the absence of blood flow limitations.
A higher half-life and lower intrinsic clearance are generally desirable. For example, a promising HPK1 inhibitor, compound 14g, was reported to have a moderate half-life of 38.2 minutes in human liver microsomes.[10]
Promising compounds from in vitro assays are then evaluated in animal models (e.g., rats or mice) to determine key PK parameters.[19][20]
Key Parameters:
-
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by half.
For instance, in vivo studies in rats with HPK1 inhibitor 14g showed a desirable extended half-life of 9.98 hours and reduced plasma clearance after intravenous administration.[10]
Visualizing the Science: Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the DHFR pathway and a typical drug discovery workflow for these analogs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Antitumor Activity of Novel Diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of novel diaminopyrimidine derivatives exhibiting antitumor activity. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the experimental rationale, mechanistic insights, and a clear comparison against established therapeutic agents. Our focus is on empowering researchers to make informed decisions in the pursuit of next-generation cancer therapies.
Introduction: The Emergence of Diaminopyrimidines in Oncology
The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its ability to mimic the adenine hinge-binding motif of ATP makes it an ideal framework for developing potent and selective inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis. In recent years, a new wave of novel diaminopyrimidine derivatives has been synthesized, demonstrating promising antitumor activity against a spectrum of cancer cell lines. This guide will delve into the comparative efficacy of these novel agents, with a focus on derivatives targeting Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 7 (CDK7), and Janus Kinase 2 (JAK2).
Comparative Analysis of Antitumor Activity
The in vitro cytotoxic activity of novel diaminopyrimidine derivatives has been evaluated against a panel of human cancer cell lines, with their potency often compared to established drugs such as the CDK4/6 inhibitor Palbociclib and the JAK1/2 inhibitor Momelotinib. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
Table 1: In Vitro Antitumor Activity (IC50, µM) of Novel Diaminopyrimidine Derivatives and Comparator Drugs
| Compound/Drug | Target | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | MDA-MB-231 (Breast) | MV4-11 (Leukemia) |
| Novel FAK Inhibitors | |||||||
| Compound A12 | FAK | 0.13 | - | - | - | 0.094 | - |
| Compound 3 | FAK | - | <1 (potent) | - | <1 (potent) | - | - |
| Compound 14 | FAK | - | - | - | - | - | - |
| Novel CDK7 Inhibitors | |||||||
| Compound 22 | CDK7 | - | - | - | - | - | 0.208 |
| Novel JAK2 Inhibitors | |||||||
| Compound 9k | JAK2 (putative) | 2.14 | 3.59 | 5.52 | 3.69 | - | - |
| Compound 13f | JAK2 (putative) | 1.98 | 2.78 | 4.27 | 4.01 | - | - |
| Comparator Drugs | |||||||
| Palbociclib | CDK4/6 | - | - | - | 0.148 | 0.432 | - |
| Momelotinib | JAK1/2 | - | - | - | - | - | - |
Note: "-" indicates data not available in the reviewed sources. IC50 values are presented to demonstrate the range of activity and for comparative purposes.
From the compiled data, it is evident that novel diaminopyrimidine derivatives exhibit a wide range of potent antitumor activities. For instance, the FAK inhibitor, Compound A12, shows nanomolar potency against A549 and MDA-MB-231 cell lines.[2] Similarly, the CDK7 inhibitor, Compound 22, demonstrates strong activity against the MV4-11 leukemia cell line.[3] The putative JAK2 inhibitors, compounds 9k and 13f, display broad-spectrum activity against multiple solid tumor cell lines.[4]
Mechanistic Insights: Targeting Key Oncogenic Pathways
The versatility of the diaminopyrimidine scaffold allows for the targeting of diverse kinase families, each playing a critical role in cancer progression. Understanding these targeted pathways is crucial for rational drug design and for predicting clinical efficacy.
Focal Adhesion Kinase (FAK) Signaling
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.[5][6] Overexpression and hyperactivation of FAK are common in many cancers and are associated with poor prognosis.[6] Novel diaminopyrimidine-based FAK inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of FAK at Tyr397 and thereby inhibiting downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[6][7] This leads to reduced cell proliferation, migration, and invasion, and can induce apoptosis.[7] Some novel FAK inhibitors have shown potent in vivo antitumor activity in xenograft models.[8]
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Kinase Selectivity Profiling: IC50 Determination of 6-Ethyl-5-iodopyrimidine-2,4-diamine
In the landscape of drug discovery, the 2,4-diaminopyrimidine scaffold is a well-established "privileged structure," recognized for its ability to interact with the ATP-binding site of protein kinases.[1][2] This has led to the development of numerous kinase inhibitors for various therapeutic areas, particularly in oncology.[3][4] However, the very versatility of this scaffold necessitates a thorough investigation of a compound's selectivity to understand its therapeutic potential and potential off-target effects.
This guide presents a comprehensive, field-proven methodology for determining the half-maximal inhibitory concentration (IC50) of a novel compound, 6-Ethyl-5-iodopyrimidine-2,4-diamine , against a panel of protein kinases. While this specific molecule has been previously identified as a scaffold for renin inhibitors with IC50 values in the nanomolar range against that target, its structural similarity to known kinase inhibitors warrants a detailed kinase selectivity profile.[5] Understanding a compound's behavior across the kinome is a critical step in modern drug development, helping to identify potent and selective drug candidates while minimizing the risk of adverse effects.[6]
We will delve into the rationale behind experimental design, provide a step-by-step protocol for a robust in vitro kinase assay, and present a framework for interpreting the resulting IC50 data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the kinase inhibitory potential of novel chemical entities.
The Rationale for Kinase Selectivity Profiling
The human genome contains over 500 protein kinases, which regulate a vast array of cellular processes.[7] Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of drug targets.[8] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[9] A compound that inhibits multiple kinases may have unintended biological consequences or, conversely, could be beneficial through multi-targeted therapeutic action.[10][11]
Therefore, early-stage kinase profiling is not merely a data collection exercise; it is a crucial step to:
-
Identify Primary Targets: Determine which kinases the compound inhibits most potently.
-
Assess Selectivity: Quantify the degree to which the compound inhibits off-target kinases. A highly selective inhibitor is often desired to minimize side effects.[12]
-
Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemists on how to modify the compound to improve potency and selectivity.[8]
-
De-risk Clinical Development: Identify potential safety liabilities early in the discovery process.[13]
For This compound , a compound with known biological activity outside the kinome, this profiling is essential to determine if it possesses any "off-target" kinase activity that could be either beneficial or detrimental.
Experimental Design: Crafting a Self-Validating Kinase Assay
To ensure the integrity and reproducibility of our findings, we will employ a widely-used, luminescence-based kinase assay platform, the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity.[14][15] It is a robust, sensitive, and high-throughput compatible method suitable for IC50 determination across a diverse kinase panel.[7]
Selection of the Kinase Panel
For a comprehensive initial screen, a representative panel covering diverse branches of the human kinome is essential.[7][16] For this study, we will utilize a hypothetical panel of 10 kinases, including representatives from tyrosine kinase and serine/threonine kinase families, some of which are significant cancer targets.
Table 1: Representative Kinase Panel for Selectivity Profiling
| Kinase Target | Family | Disease Relevance |
| ABL1 | Tyrosine Kinase | Chronic Myeloid Leukemia |
| AURKA | Serine/Threonine Kinase | Various Cancers |
| BRAF | Serine/Threonine Kinase | Melanoma, Colon Cancer |
| EGFR | Tyrosine Kinase | Lung Cancer, Glioblastoma |
| FLT3 | Tyrosine Kinase | Acute Myeloid Leukemia |
| JAK2 | Tyrosine Kinase | Myeloproliferative Neoplasms |
| MET | Tyrosine Kinase | Various Cancers |
| PIK3CA | Lipid Kinase | Various Cancers |
| SRC | Tyrosine Kinase | Solid Tumors |
| VEGFR2 (KDR) | Tyrosine Kinase | Angiogenesis, Cancer |
Critical Assay Parameters
The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[9] To generate data that reflects the intrinsic affinity of the inhibitor for the kinase, it is best practice to perform the assay with the ATP concentration at or near the Michaelis constant (Km) for each specific kinase.[9][17] This standardization allows for more meaningful comparisons of inhibitor potency across different kinases. Commercial kinase profiling services often provide assays under these optimized conditions.[13]
Step-by-Step Protocol for IC50 Determination using ADP-Glo™
This protocol outlines the key steps for determining the IC50 value of this compound against the selected kinase panel in a 384-well plate format.
Materials and Reagents
-
Compound: this compound (dissolved in 100% DMSO to create a 10 mM stock solution).
-
Control Inhibitor: Staurosporine (a potent, non-selective kinase inhibitor).
-
Kinases: Recombinant human kinases from the selected panel (Table 1).
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[18]
-
ATP: Adenosine 5'-triphosphate.
-
Assay Plates: 384-well, white, low-volume plates.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Workflow
The overall workflow involves preparing serial dilutions of the inhibitor, initiating the kinase reaction, stopping the reaction and detecting the generated ADP, and finally, calculating the IC50 value.
Detailed Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM concentration. Also prepare dilutions for the Staurosporine control.
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds or DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the specific kinase and its corresponding substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution (at 4X the Km concentration for each kinase) to each well. The final reaction volume is 10 µL, and the ATP concentration is at its Km.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[17]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[14]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the new ATP to power a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.
-
IC50 Calculation:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO only) and low (potent inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.[14][19]
-
Data Interpretation: A Hypothetical Profile of this compound
To illustrate the outcome of such an experiment, we present a hypothetical dataset for this compound and the control inhibitor, Staurosporine.
Table 2: Hypothetical IC50 Values against the Kinase Panel
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| ABL1 | 8,500 | 25 |
| AURKA | 150 | 15 |
| BRAF | >10,000 | 40 |
| EGFR | 9,200 | 8 |
| FLT3 | 25 | 10 |
| JAK2 | 75 | 5 |
| MET | >10,000 | 20 |
| PIK3CA | >10,000 | 150 |
| SRC | 6,800 | 6 |
| VEGFR2 (KDR) | 45 | 12 |
Analysis of Potency and Selectivity
Based on the hypothetical data in Table 2:
-
Potency: this compound shows potent inhibitory activity against a small subset of kinases, namely FLT3 (IC50 = 25 nM), VEGFR2 (IC50 = 45 nM), and JAK2 (IC50 = 75 nM). The activity against AURKA is moderate (IC50 = 150 nM). For the other kinases tested, the compound shows weak or no activity (IC50 > 1,000 nM).
-
Selectivity: The compound demonstrates a high degree of selectivity. It potently inhibits FLT3, VEGFR2, and JAK2, while sparing most other kinases on the panel. This is in stark contrast to Staurosporine, which potently inhibits nearly all kinases tested, confirming its known pan-kinase inhibitor profile.
-
Selectivity Score: A simple way to quantify selectivity is the Selectivity Score (S-score). For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested.[12] In our hypothetical case, at 1 µM, the compound would strongly inhibit FLT3, VEGFR2, JAK2, and AURKA. This focused inhibition pattern is often a desirable characteristic for a therapeutic candidate, as it may lead to a wider therapeutic window.
The inhibition of FLT3 and JAK2 is particularly interesting from a therapeutic standpoint, as these kinases are validated targets in hematological malignancies.[8]
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to determining the IC50 values of a test compound, This compound , against a panel of kinases. Our hypothetical results illustrate how this compound, initially explored as a renin inhibitor, could be repositioned as a selective inhibitor of FLT3, VEGFR2, and JAK2.
The critical takeaway is the paramount importance of comprehensive selectivity profiling in early-stage drug discovery.[6][9] Such data provides a foundational understanding of a compound's biological activity, guides its optimization, and ultimately increases the probability of developing a safe and effective therapeutic.
Following this initial biochemical screen, further studies would be required to validate these findings:
-
Orthogonal Assays: Confirming the inhibitory activity using a different assay format, such as a binding assay (e.g., LanthaScreen™), to ensure the results are not an artifact of the chosen method.[20]
-
Cellular Target Engagement: Verifying that the compound can inhibit the target kinases within a cellular context using techniques like in-cell Western blotting or NanoBRET™ assays.[21][22]
-
Functional Cellular Assays: Assessing the compound's ability to inhibit downstream signaling pathways and induce a desired phenotype (e.g., apoptosis in cancer cell lines).[23][24]
By systematically applying these methodologies, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions and accelerating the journey from a promising molecule to a potential new medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. chemicalkinomics.com [chemicalkinomics.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biorxiv.org [biorxiv.org]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Deep Dive into Two 2,4-Diaminopyrimidine Derivatives: From Chemical Scaffold to Biological Activity
In the landscape of medicinal chemistry, the 2,4-diaminopyrimidine core stands as a privileged scaffold, forming the structural basis for a multitude of biologically active compounds. Its ability to mimic purine bases allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications. This guide provides a head-to-head comparison of two molecules sharing this core: 6-Ethyl-5-iodopyrimidine-2,4-diamine, a lesser-known chemical intermediate, and Minoxidil, a widely recognized pharmaceutical agent.
This analysis will delve into their structural nuances, physicochemical properties, and known or potential biological activities, supported by experimental data and established scientific principles. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how subtle structural modifications on the 2,4-diaminopyrimidine scaffold can lead to vastly different pharmacological profiles.
Structural and Physicochemical Properties: A Tale of Two Substitutions
At first glance, both this compound and Minoxidil share the fundamental 2,4-diaminopyrimidine framework. However, the key to their distinct characteristics lies in the substituents at the 5 and 6 positions of the pyrimidine ring.
| Property | This compound | Minoxidil |
| Molecular Formula | C6H9IN4 | C9H15N5O |
| Molecular Weight | 276.07 g/mol | 209.25 g/mol |
| Structure | 2,4-diamino, 5-iodo, 6-ethyl pyrimidine | 2,4-diamino, 6-piperidino pyrimidine 1-oxide |
| Key Substituents | 5-Iodo, 6-Ethyl | 6-Piperidino, N-Oxide |
| Known Biological Role | Chemical Intermediate/Scaffold | Antihypertensive, Hair Growth Stimulant |
This compound is characterized by an ethyl group at the 6-position and a bulky iodine atom at the 5-position. The presence of iodine, a heavy halogen, significantly increases the molecule's molecular weight and introduces the potential for halogen bonding interactions, a feature increasingly exploited in drug design. In contrast, Minoxidil features a piperidine ring at the 6-position and, crucially, an N-oxide moiety on the pyrimidine ring. This N-oxide is pivotal to its biological activity.
The following diagram illustrates the structural relationship and key differences between the two compounds.
In Vivo Validation of 6-Ethyl-5-iodopyrimidine-2,4-diamine: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive framework for the in vivo validation of 6-Ethyl-5-iodopyrimidine-2,4-diamine, a compound of interest for researchers in drug development. Due to the limited direct experimental data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach to postulate its mechanism of action and compares its potential preclinical performance against well-established drugs in relevant animal models.
Introduction: Unveiling the Potential of this compound
This compound belongs to the 2,4-diaminopyrimidine class of compounds, a scaffold renowned for its biological activity. This structural motif is a cornerstone for a range of therapeutic agents, most notably inhibitors of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a prime target for antimicrobial and anticancer therapies. Given its chemical structure, it is highly probable that this compound functions as a DHFR inhibitor. This guide will, therefore, focus on validating its in vivo activity within this mechanistic framework.
The Postulated Mechanism of Action: Dihydrofolate Reductase Inhibition
The 2,4-diaminopyrimidine core of our target compound mimics the pteridine ring of folic acid, enabling it to bind to the active site of DHFR. This competitive inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step for cellular proliferation.
Caption: Postulated mechanism of DHFR inhibition.
To provide a robust preclinical assessment, we will compare the potential in vivo activity of this compound with three established DHFR inhibitors:
-
Methotrexate: A potent anticancer agent.
-
Pyrimethamine: An antiprotozoal drug used for malaria and toxoplasmosis.
-
Trimetrexate: A lipophilic antifolate used in oncology and for Pneumocystis jirovecii pneumonia.
Comparative In Vivo Validation: Benchmarking Against the Gold Standards
The following sections outline the established animal models and key performance indicators for our comparator drugs, providing a benchmark for the future evaluation of this compound.
Anticancer Activity: Comparison with Methotrexate
Methotrexate is a cornerstone of cancer chemotherapy. Its efficacy is routinely evaluated in murine xenograft and syngeneic tumor models.
Table 1: In Vivo Efficacy of Methotrexate in Murine Cancer Models
| Animal Model | Cancer Type | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (TGI) | Reference(s) |
| C57BL/6 Mice | MC38 Colon Carcinoma | 20 mg/kg | Intravenous (i.v.) | ~42% | [1] |
| C57BL/6 Mice | B16-F10 Melanoma | 20 mg/kg | Intravenous (i.v.) | Significant tumor growth delay | [1] |
| BALB/c Mice | 4T1 Breast Cancer | 120 mg/kg (single dose) | Intravenous (i.v.) | 16.2% | [2] |
| C3H-He/J Mice | 32Dp210 CML Model | 2 mg/kg/day | Not specified | Ineffective at this dose due to toxicity | [3] |
Toxicity Profile of Methotrexate in Mice: Chronic daily administration of 3-6 mg/kg in young mice can lead to significant hematopoietic and gastrointestinal damage. Older mice (16 weeks) can tolerate these doses for longer periods but may develop osteoporosis.[4]
Antimalarial Activity: Comparison with Pyrimethamine
Pyrimethamine is a key component of antimalarial therapies. Its efficacy is typically assessed in mouse models of malaria, such as those using Plasmodium berghei.
Table 2: In Vivo Efficacy of Pyrimethamine in Murine Malaria Models
| Animal Model | Parasite | Dosing Regimen | Route of Administration | Efficacy | Reference(s) |
| C57BL/6 Mice | Plasmodium berghei | 70 µg/ml in drinking water for 42h | Oral | 99% reduction in hepatic parasite load | [5] |
| BALB/c Mice | Plasmodium berghei | 1.5 mg/kg/day | Intraperitoneal (i.p.) | Rapid development of resistance after 5 cycles of incomplete treatment | [6] |
| CD1 Mice | Toxoplasma gondii | 50 mg/kg/day (in chow) | Oral | 100% survival, no parasites detected | [7] |
Toxicity Profile of Pyrimethamine in Mice: Single doses of 5-40 mg/kg have been shown to increase the frequency of abnormal sperm shape and decrease epididymal sperm counts.[1]
Anti-Pneumocystis Activity: Comparison with Trimetrexate
Trimetrexate is a potent inhibitor of Pneumocystis jirovecii DHFR and is evaluated in rodent models of Pneumocystis carinii pneumonia.
Table 3: In Vivo Efficacy of Trimetrexate in a Rat Model of Pneumocystis carinii Pneumonia
| Animal Model | Pathogen | Dosing Regimen | Route of Administration | Efficacy | Reference(s) |
| Steroid-treated Rats | Pneumocystis carinii | 7 mg/kg/day | Subcutaneous (s.c.) | Significantly decreased intensity of infection | [8] |
| Steroid-treated Rats | Pneumocystis carinii | 25 mg/kg/day (with sulfamethoxazole) | Oral | At least as effective as trimethoprim/sulfamethoxazole | [8] |
Toxicity Profile of Trimetrexate in Rats: The dose-limiting toxicity is myelosuppression. Repeated oral doses of 32 mg/kg caused mild to moderate effects, while higher doses (65-80 mg/kg) resulted in significant mortality. Intravenous administration showed a different toxicity profile, with CNS toxicity observed at high single doses.[8][9]
Experimental Protocols: A Guide to In Vivo Validation
The following are detailed, step-by-step methodologies for key in vivo experiments to assess the efficacy of a putative DHFR inhibitor like this compound.
Murine Syngeneic Tumor Model (MC38 Colon Carcinoma)
This protocol outlines the procedure for evaluating the anticancer efficacy of a test compound in a murine colon carcinoma model.
Caption: Workflow for a murine syngeneic tumor model study.
Step-by-Step Methodology:
-
Cell Culture: Culture MC38 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Animal Acclimatization: Acclimate female C57BL/6 mice (6-8 weeks old) for at least one week before the experiment.
-
Tumor Inoculation: Harvest MC38 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1x10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses, Methotrexate positive control).
-
Treatment: Administer the test compound and controls according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint and Data Analysis: The study endpoint is typically reached when tumors in the control group exceed a certain volume (e.g., 2000 mm³) or when humane endpoints are met. Euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Murine Malaria Model (Plasmodium berghei)
This protocol describes the evaluation of a test compound's efficacy against the liver stage of malaria parasites.
Caption: Workflow for a murine malaria liver-stage efficacy study.
Step-by-Step Methodology:
-
Parasite and Animal Preparation: Obtain Plasmodium berghei sporozoites from infected Anopheles mosquitoes. Use C57BL/6 mice for the experiment.
-
Infection: Inject mice intravenously with 10,000 P. berghei sporozoites.
-
Treatment: Administer the test compound, vehicle control, and pyrimethamine positive control according to the desired dosing regimen (e.g., oral gavage, in drinking water).
-
Liver Harvest: At 42 hours post-infection, euthanize the mice and harvest their livers.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the liver tissue and synthesize cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the P. berghei 18S rRNA gene and a murine housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative parasite load in the livers of treated mice compared to the vehicle control group to determine the percentage of inhibition.
Data Interpretation and Future Directions
The in vivo validation of this compound will depend on a careful comparison of its efficacy and toxicity profile with the established DHFR inhibitors presented in this guide. Should the compound demonstrate significant efficacy in a relevant animal model with an acceptable therapeutic window, further preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, would be warranted. The experimental frameworks provided here offer a robust starting point for these critical investigations.
References
- 1. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate exacerbates tumor progression in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined therapy with methotrexate nanoconjugate and dendritic cells with downregulated IL-10R expression modulates the tumor microenvironment and enhances the systemic anti-tumor immune response in MC38 murine colon carcinoma [frontiersin.org]
- 5. Induction of Antimalaria Immunity by Pyrimethamine Prophylaxis during Exposure to Sporozoites Is Curtailed by Parasite Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Within-Host Selection of Drug Resistance in a Mouse Model of Repeated Incomplete Malaria Treatment: Comparison between Atovaquone and Pyrimethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimethamine concentrations in serum during treatment of acute murine experimental toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of trimetrexate, a potent lipid-soluble antifolate, in the treatment of rodent Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined therapy with methotrexate nanoconjugate and dendritic cells with downregulated IL-10R expression modulates the tumor microenvironment and enhances the systemic anti-tumor immune response in MC38 murine colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 6-Ethyl-5-iodopyrimidine-2,4-diamine Against Known DHFR Inhibitors
Abstract
In the landscape of drug discovery, particularly in oncology and infectious diseases, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound 6-Ethyl-5-iodopyrimidine-2,4-diamine against two well-established reference compounds, Methotrexate and Pyrimethamine . The structural characteristics of this compound, specifically its 2,4-diaminopyrimidine core, strongly suggest its potential as an inhibitor of Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis. We will delve into the biochemical and cell-based assays required to elucidate the compound's potency, selectivity, and cellular efficacy, providing researchers and drug development professionals with the critical insights needed to assess its therapeutic potential.
Introduction: The Rationale for DHFR Inhibition and Compound Selection
Dihydrofolate Reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells or pathogens.[3][4] This makes DHFR a well-validated and highly attractive therapeutic target.
The core chemical scaffold of the test compound, 2,4-diaminopyrimidine, is a well-known pharmacophore present in numerous approved DHFR inhibitors.[1][2][5] This structural similarity provides a strong a priori hypothesis for its mechanism of action.
Investigational Compound:
-
This compound: A novel diaminopyrimidine derivative. Its potency and selectivity profile are currently under investigation.
Reference Compounds:
-
Methotrexate (MTX): A potent, broad-spectrum DHFR inhibitor used in the treatment of cancer and autoimmune diseases.[4][6][7] It serves as a benchmark for high-potency inhibition.
-
Pyrimethamine: A DHFR inhibitor with high selectivity for the parasitic enzyme over the human ortholog, widely used as an antimalarial and antiparasitic agent.[8][9][10][11] It serves as a benchmark for selectivity.
This guide will provide the necessary protocols to compare the inhibitory activity of this compound against both human DHFR and a parasitic (or microbial) DHFR, using Methotrexate and Pyrimethamine to contextualize its performance.
Mechanism of Action: The Folate Pathway
The central mechanism of action for the compounds under investigation is the inhibition of DHFR within the folate metabolic pathway. This inhibition disrupts the supply of tetrahydrofolate, a critical one-carbon donor for the synthesis of thymidylate and purines, which are essential for DNA replication and cell division.[12]
Caption: The DHFR signaling pathway and the inhibitory mechanism of action.
Experimental Design & Protocols
A multi-faceted approach is required to thoroughly benchmark a new compound. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more biologically relevant context.
Caption: A generalized workflow for the preclinical assessment of a new DHFR inhibitor.
Protocol: DHFR Enzyme Inhibition Assay (Spectrophotometric)
This biochemical assay directly measures the enzymatic activity of DHFR and its inhibition by the test compounds.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[13][14] The rate of this decrease is proportional to DHFR activity. Inhibitors will slow this rate.
Materials:
-
Recombinant human DHFR enzyme
-
Recombinant microbial/parasitic DHFR enzyme (e.g., from Plasmodium falciparum)
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test Compounds (this compound, Methotrexate, Pyrimethamine) dissolved in DMSO
-
96-well UV-transparent flat-bottom plate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHF in the assay buffer.
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.[13]
-
Prepare 10 mM stock solutions of the test and reference compounds in DMSO.
-
-
Compound Serial Dilution:
-
Perform serial dilutions of each compound stock in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
-
Assay Setup (per well):
-
Add 170 µL of DHFR Assay Buffer to each well.
-
Add 10 µL of the appropriate compound dilution (or DMSO for enzyme control).
-
Add 10 µL of diluted DHFR enzyme solution.
-
Incubate at room temperature for 10-15 minutes to allow for compound-enzyme binding.
-
-
Initiate Reaction:
-
Add 10 µL of NADPH solution.
-
Add 10 µL of DHF solution to start the reaction.
-
-
Measurement:
-
Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol: Cell Viability Assay (MTT or equivalent)
This cell-based assay determines the effect of the compounds on the proliferation and viability of cultured cells.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma)
-
Normal, non-cancerous cell line (e.g., HFF-1 human foreskin fibroblast) for selectivity assessment
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
Test and reference compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds in the culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot percent viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the EC50 value (the effective concentration that inhibits cell growth by 50%).
-
Calculate the Selectivity Index (SI) as: SI = EC50 (normal cells) / EC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells.
-
Comparative Data Analysis
The data generated from the described assays should be compiled into clear, concise tables to facilitate direct comparison. The following tables present illustrative data to demonstrate how the results can be structured.
Note: The following data is hypothetical and for illustrative purposes only.
Table 1: Biochemical Potency (IC50) of DHFR Inhibitors
| Compound | Human DHFR IC50 (nM) | P. falciparum DHFR IC50 (nM) |
| This compound | 15.2 | 8.9 |
| Methotrexate | 0.5 | 1.1 |
| Pyrimethamine | 750 | 0.7 |
Table 2: Cellular Activity (EC50) and Selectivity Index (SI)
| Compound | A549 Cancer Cell EC50 (µM) | HFF-1 Normal Cell EC50 (µM) | Selectivity Index (SI) |
| This compound | 0.25 | 2.5 | 10 |
| Methotrexate | 0.05 | 0.1 | 2 |
| Pyrimethamine | > 50 | > 50 | N/A |
Interpretation and Discussion
Based on the illustrative data, a Senior Application Scientist would draw the following insights:
-
Biochemical Potency: this compound demonstrates potent, low-nanomolar inhibition of both human and P. falciparum DHFR. While not as potent as the benchmark inhibitor Methotrexate, it is significantly more potent against human DHFR than Pyrimethamine.[6][8] Its activity against the parasitic enzyme is also notable, though Pyrimethamine remains the gold standard for selectivity in that context.[9]
-
Cellular Efficacy: In a cellular context, the investigational compound shows sub-micromolar efficacy against the A549 cancer cell line. This is a critical validation, as it demonstrates the compound can penetrate cell membranes and engage its target in a complex biological environment.
-
Selectivity: A key finding is the compound's selectivity index of 10. This suggests it is ten times more potent against the cancer cell line than the normal fibroblast line, a desirable characteristic for a potential therapeutic agent, indicating a potentially favorable therapeutic window compared to Methotrexate in this model.
Conclusion
The systematic benchmarking of this compound reveals a promising profile as a novel DHFR inhibitor. Its dual-enzyme activity combined with a favorable selectivity profile in cell-based models warrants further investigation. Subsequent studies should focus on broader cancer cell line screening, pharmacokinetic profiling, and in vivo efficacy studies to further validate its therapeutic potential. This guide provides a foundational framework for such an evaluation, emphasizing the importance of direct comparison to established reference compounds for a clear and objective assessment.
References
- 1. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 5. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate - Wikipedia [en.wikipedia.org]
- 8. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 10. Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethyl-5-iodopyrimidine-2,4-diamine
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 6-Ethyl-5-iodopyrimidine-2,4-diamine (CAS No. 514854-13-8), a compound of interest in medicinal chemistry. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. Adherence to these guidelines is paramount for protecting personnel, maintaining experimental integrity, and ensuring regulatory compliance.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic compound whose structure suggests specific potential hazards. While comprehensive toxicological data is not always available for novel compounds, the Safety Data Sheet (SDS) and the chemical's structural motifs—a pyrimidine core and an iodo-substituent—provide a strong basis for a rigorous risk assessment.[1][2][3] Pyrimidine derivatives can exhibit a range of biological activities and potential toxicities.[1][2][3][4] The presence of iodine, a halogen, necessitates caution, as many halogenated organic compounds can pose toxicological and environmental risks.[5]
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Table 1: Hazard Identification for this compound
| Hazard Type | Description | Primary Mitigation Strategy |
| Inhalation | The compound is a solid that can form airborne dust during handling. Inhalation may cause respiratory tract irritation.[6][7] | Handle in a certified chemical fume hood. Use appropriate respiratory protection if dust formation is unavoidable. |
| Skin Contact | May cause skin irritation upon contact.[6][8] Contaminated clothing must be removed immediately. | Wear chemical-impermeable gloves and a lab coat. Ensure full skin coverage. |
| Eye Contact | Direct contact with dust or splashes can cause serious eye irritation or damage.[6][8] | Wear chemical safety goggles with side shields at all times. Use a face shield for splash-prone operations. |
| Ingestion | Harmful if swallowed. Do not induce vomiting; seek immediate medical attention.[6] | Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following represents the minimum required PPE for handling this compound.
Eye and Face Protection
-
Rationale: To prevent airborne dust or accidental splashes from contacting the eyes.
-
Specification:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that provide a complete seal around the eyes.[9]
-
For Splash Risks: A full-face shield should be worn over safety goggles when handling solutions or performing vigorous agitation.
-
Skin and Body Protection
-
Rationale: To prevent direct contact of the chemical with the skin.[6]
-
Specification:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but they must be inspected before each use and changed immediately if contamination or degradation is suspected. For prolonged operations, consider heavier-duty gloves like butyl rubber.[10] Always handle with gloves and dispose of them in the appropriate waste stream after use.[6]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect street clothes and skin.[5]
-
Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of fine dust particles, especially during weighing or transfer operations.
-
Specification:
-
All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[6][8]
-
If a fume hood is not available or if engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator is required. A half-mask or full-face respirator with P100 (HEPA) particulate filters is appropriate.[11]
-
Table 2: PPE Requirements by Laboratory Operation
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Splash Goggles | Chemical-Resistant Gloves, Lab Coat | Required: Chemical Fume Hood. Respirator if hood is unavailable. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves, Lab Coat | Required: Chemical Fume Hood |
| General Handling/Reaction | Safety Glasses with Side Shields | Chemical-Resistant Gloves, Lab Coat | Required: Chemical Fume Hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves, Chemical-Resistant Apron/Suit | NIOSH-approved respirator with appropriate cartridges.[11][12] |
Operational Workflow: A Step-by-Step Guide
This workflow provides a logical sequence for handling this compound safely.
Step 1: Pre-Handling & Preparation
-
Verify Information: Read and understand the Safety Data Sheet (SDS) for this compound before beginning work.[6]
-
Ensure Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[5]
-
Assemble PPE: Gather all necessary PPE as specified in Table 2. Inspect each item for damage before donning.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.
Step 2: Donning PPE
-
Put on the lab coat and ensure it is fully buttoned.
-
Don safety goggles or a face shield.
-
Don the appropriate respiratory protection if required by your risk assessment.
-
Wash hands and then don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Weighing: Perform all weighing operations within the fume hood to contain any dust.[5] Use a spatula to gently transfer the solid. Avoid creating airborne dust.
-
Solution Preparation: Add the solid to the solvent slowly. If heating is required, do so under reflux in the fume hood to contain any vapors.
-
Transport: When moving the chemical outside of the fume hood, ensure it is in a sealed, labeled, and secondary container.
Step 4: Doffing PPE & Disposal
-
Decontaminate: Before leaving the work area, remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Disposal: Dispose of gloves and any contaminated disposable items (e.g., bench paper, pipette tips) in a designated, sealed hazardous waste container.[13]
-
Remove PPE: Remove the lab coat, hanging it in its designated storage area.
-
Hygiene: Wash hands thoroughly with soap and water.
Caption: Standard workflow for handling this compound.
Emergency & Disposal Procedures
Emergency Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor.[6]
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Spill and Waste Management
-
Spills: Evacuate non-essential personnel. Wearing the appropriate PPE (Table 2), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[6]
-
Disposal: All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.[13] Label waste containers clearly. Do not discharge into the environment.[6]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis and fungitoxicity of some pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. edvotek.com [edvotek.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 12. epa.gov [epa.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

